3,4-Dihydro-2H-pyrano[3,2-c]pyridine
Description
Structural Framework and Significance of Dihydropyranopyridines
The structural framework of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine is characterized by the fusion of a dihydropyran ring and a pyridine (B92270) ring. The nomenclature "[3,2-c]" specifies the points of fusion between the two rings, defining its unique isomeric form and three-dimensional shape. This fusion creates a rigid scaffold that is synthetically versatile, allowing for modifications that can fine-tune its biological activity and pharmacokinetic properties. africanjournalofbiomedicalresearch.com
The significance of pyranopyridine scaffolds, including the dihydropyranopyridine variant, lies in their prevalence in a wide array of natural products, pharmaceuticals, and bioactive molecules. orientjchem.org Derivatives of the pyrano[3,2-c]pyridine system have demonstrated a range of pharmacological properties, establishing them as valuable structures in drug development. africanjournalofbiomedicalresearch.com Research has highlighted their potential as antibacterial, antifungal, and anticancer agents. africanjournalofbiomedicalresearch.com The structural complexity and inherent bioactivity make these compounds a fertile ground for medicinal chemistry exploration. africanjournalofbiomedicalresearch.com
Overview of Heterocyclic Chemistry and its Relevance to the Pyranopyridine Scaffold
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen-containing heterocycles are particularly prominent, forming the structural core of many natural products and synthetic drugs. nih.gov Fused heterocyclic systems that integrate different rings, such as the pyranopyridine scaffold, are of great interest because they can exhibit unique biological and pharmacological profiles. nih.gov
The pyranopyridine scaffold combines the structural features of both a pyran ring (containing an oxygen atom) and a pyridine ring (containing a nitrogen atom). This hybridization of two different heterocyclic systems can lead to novel compounds with enhanced or entirely new biological activities. nih.gov The arrangement of heteroatoms in the this compound scaffold provides specific sites for hydrogen bonding and other molecular interactions, which is crucial for binding to biological targets like enzymes and receptors. ekb.eg
Research Trajectory and Current State of Investigation for this compound
The exploration of pyrano[3,2-c]pyridine derivatives has gained considerable attention, leading to the development of diverse synthetic strategies to construct this complex molecular architecture. africanjournalofbiomedicalresearch.com Researchers have moved from traditional multi-step syntheses to more efficient methods like one-pot, multi-component reactions (MCRs) to improve yields and simplify procedures. africanjournalofbiomedicalresearch.com
The current state of investigation is heavily focused on synthesizing novel derivatives and evaluating their pharmacological potential. A significant area of research involves the development of pyrano[3,2-c]pyridine-based compounds as anticancer agents. ekb.eg Studies have shown that certain derivatives exhibit promising cytotoxic activity against various cancer cell lines, including colon, hepatic, and breast carcinoma. ekb.eg The mechanism of action for some of these compounds is believed to involve the inhibition of key protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical targets in cancer therapy. ekb.eg Beyond cancer, research has also uncovered antibacterial and antifungal properties in other derivatives, indicating a broad spectrum of potential therapeutic applications. africanjournalofbiomedicalresearch.com
Scope and Objectives of Research on this Chemical Compound
The primary scope of research on this compound and its derivatives is centered on medicinal chemistry and organic synthesis. The main objectives driving this research are multifaceted.
Key Research Objectives:
Synthesis of Novel Derivatives: A core objective is the design and synthesis of new analogues of the pyrano[3,2-c]pyridine scaffold. africanjournalofbiomedicalresearch.comekb.eg This involves modifying the core structure with various functional groups to create a library of compounds for biological screening.
Discovery of New Therapeutic Agents: Researchers aim to identify compounds with potent and selective biological activity. This includes screening for anticancer, antibacterial, antifungal, and other pharmacological properties. africanjournalofbiomedicalresearch.comekb.eg
Elucidation of Structure-Activity Relationships (SAR): A crucial goal is to understand how specific structural modifications influence biological activity. This knowledge is essential for designing more effective and targeted drugs.
Development of Efficient Synthetic Methodologies: There is an ongoing effort to develop more efficient, cost-effective, and environmentally friendly synthetic routes to access the pyrano[3,2-c]pyridine core and its derivatives. africanjournalofbiomedicalresearch.com
Investigation of Mechanisms of Action: For derivatives that show significant biological activity, a key objective is to determine their molecular targets and mechanisms of action, as seen in the docking studies against EGFR and VEGFR-2 kinases. ekb.eg
The table below summarizes some of the investigated biological activities of various pyrano[3,2-c]pyridine derivatives.
| Biological Activity | Target/Model | Reference |
| Anticancer | Colon (HCT-116), Hepatic (HepG-2), Breast (MCF-7) cancer cell lines | ekb.eg |
| Anticancer | EGFR and VEGFR-2 tyrosine kinase inhibition | ekb.eg |
| Antibacterial | Various bacterial strains | africanjournalofbiomedicalresearch.com |
| Antifungal | Various fungal strains | africanjournalofbiomedicalresearch.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-6-9-4-3-8(7)10-5-1/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXRVCGZAGBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574112 | |
| Record name | 3,4-Dihydro-2H-pyrano[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57446-02-3 | |
| Record name | 3,4-Dihydro-2H-pyrano[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57446-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-pyrano[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dihydro 2h Pyrano 3,2 C Pyridine and Its Derivatives
General Strategies for Constructing the Dihydropyranopyridine Core
The synthesis of the 3,4-dihydro-2H-pyrano[3,2-c]pyridine nucleus is predominantly achieved through two powerful strategies: multicomponent reactions (MCRs) and cyclization reactions. These approaches offer convergent and atom-economical pathways to complex molecular architectures from simple starting materials.
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular diversity. Several MCRs have been successfully employed to construct the dihydropyranopyridine framework.
A prevalent and versatile MCR for the synthesis of functionalized 4H-pyrans, which can be precursors to or share synthetic pathways with pyranopyridines, involves the one-pot condensation of an aromatic aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound. This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent cyclization. While this method is broadly used for various pyran-annulated systems, its application can be extended to the synthesis of pyrano[3,2-c]pyridine derivatives by selecting appropriate nitrogen-containing 1,3-dicarbonyl precursors or through subsequent transformations.
For instance, the three-component reaction of aromatic aldehydes, malononitrile, and a suitable cyclic 1,3-dicarbonyl compound can lead to the formation of pyran-fused systems. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and outcome of the reaction.
Table 1: Synthesis of Pyran Derivatives via Three-Component Reaction
| Aldehyde | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Dimedone | Trisodium citrate | Water/Ethanol | High |
| Benzaldehyde (B42025) | 4-Hydroxycoumarin | DABCO | Solvent-free | Excellent |
This table showcases examples of three-component reactions for the synthesis of pyran derivatives, which is a foundational strategy for accessing pyranopyridine systems.
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic methylene (B1212753) compound that serves as a versatile building block in organic synthesis. Its reactions with aldehydes and β-keto-esters provide an effective route to various heterocyclic systems. In the context of dihydropyridone synthesis, which is structurally related to the target scaffold, a four-component reaction involving an aromatic aldehyde, Meldrum's acid, a β-keto-ester, and a nitrogen source like ammonium (B1175870) acetate (B1210297) is commonly employed. researchgate.netnih.govafricanjournalofbiomedicalresearch.com The higher acidity of Meldrum's acid compared to the β-keto-ester can direct the reaction pathway towards the formation of 3,4-dihydropyridones instead of 1,4-dihydropyridines. nih.gov
This strategy can be adapted for the synthesis of pyrano[3,2-c]pyridine derivatives by utilizing precursors that facilitate the formation of the fused pyran ring.
Table 2: Four-Component Synthesis of 3,4-Dihydro-2(1H)-pyridones
| Aldehyde | β-Keto-Ester | Nitrogen Source | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde derivatives | Methyl acetoacetate (B1235776) | Ammonium acetate | SiO2-Pr-SO3H | Solvent-free | Not Specified |
| Aromatic aldehydes | Ethyl acetoacetate | Ammonium acetate | Pyridine (B92270) | Ethanol, reflux | 54–68 nih.gov |
This table provides examples of the synthesis of dihydropyridones, illustrating the utility of Meldrum's acid and β-keto-esters in building blocks for related heterocyclic structures.
A powerful four-component reaction has been developed for the synthesis of structurally diverse 3,4-dihydro-2H-pyrans and 3,4-dihydropyridin-2(1H)-ones. This reaction involves the combination of an arylamine, an acetylenedicarboxylate (B1228247) (like dimethyl acetylenedicarboxylate - DMAD), an aromatic aldehyde, and a cyclic 1,3-diketone. The key mechanistic step is believed to be a Michael addition of an in situ-formed enamino ester (from the reaction of the arylamine and acetylenedicarboxylate) to an arylidine cyclic 1,3-diketone. sciforum.net The structure of the cyclic 1,3-diketone can influence the selective formation of either the pyran or the pyridinone derivative. This methodology provides a direct route to highly substituted heterocyclic systems that can be analogous to the pyrano[3,2-c]pyridine core.
The principle of one-pot multi-component synthesis has been extensively applied to construct a variety of fused heterocyclic systems, including those containing a pyran ring. These reactions are prized for their operational simplicity, reduction of waste, and the ability to build complex molecules in a single step. For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through a one-pot, four-component reaction of hydrazine (B178648) hydrate, ethyl acetoacetate, an aromatic aldehyde, and malononitrile. This reaction proceeds through the formation of key intermediates via Knoevenagel condensation and Michael addition, followed by cyclization to yield the final fused product. Such strategies highlight the potential for designing one-pot syntheses for the this compound system by carefully selecting the appropriate starting materials.
Cyclization Reactions
Cyclization reactions, both intermolecular and intramolecular, represent a fundamental strategy for the construction of the dihydropyranopyridine core. These reactions often involve the formation of a key bond to close the pyran or the pyridine ring in a precursor molecule that already contains the other part of the fused system.
A common approach involves the cyclocondensation of a suitably functionalized pyridine derivative with a component that can form the dihydropyran ring. For instance, a pyridine derivative bearing a hydroxyl group and an adjacent reactive moiety can undergo cyclization with a dicarbonyl compound or its equivalent.
Conversely, an appropriately substituted pyran can serve as the starting point for the construction of the fused pyridine ring. For example, 2-amino-4H-pyran-3-carbonitriles, which can be synthesized through a three-component reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound, are versatile intermediates. The amino and cyano groups on the pyran ring can participate in subsequent reactions to form an annulated pyridine ring.
Intramolecular cyclization is another powerful tool. A precursor molecule containing both the pyridine and the latent dihydropyran components can be induced to cyclize under specific conditions, often promoted by an acid or a base. The success of this approach relies on the efficient synthesis of the acyclic precursor with the correct regiochemistry and functionality for the desired ring closure. For example, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved through the intramolecular cyclocondensation of suitably substituted pyrimidine (B1678525) precursors. researchgate.net This highlights the applicability of intramolecular cyclization strategies for constructing fused heterocyclic systems like this compound.
Intramolecular Cyclizations
Intramolecular cyclization represents a direct and efficient strategy for the formation of the pyrano[3,2-c]pyridine core by forming a new ring from a single starting molecule. This approach is often characterized by favorable thermodynamics and kinetics.
A notable example involves the synthesis of novel 2,5,7-trioxo-pyrano[3,2-c]pyridines through the intramolecular cyclization of functionalized 6-pyronylacetamides. africanjournalofbiomedicalresearch.comresearchgate.net This method begins with the reaction of arylisocyanates with either methyl 2-oxo-2H-pyran-6-acetate or an ylide to generate two distinct classes of pyronylacetamides. researchgate.net These precursors are then subjected to base-mediated intramolecular cyclization. The choice of base and solvent is critical for the success of the cyclization, with different conditions leading to the desired tricyclic pyridine derivatives. researchgate.net This strategy highlights how structural features of the starting acetamide (B32628) influence the cyclization process. africanjournalofbiomedicalresearch.com
Traditional cyclization methods remain a cornerstone in the synthesis of pyrano[3,2-c]pyridine derivatives. These often involve the condensation of pre-formed substrates where the choice of solvents, temperature, and catalysts significantly directs the formation of the desired heterocyclic structure. africanjournalofbiomedicalresearch.comresearchgate.net The proposed mechanism for many of these reactions involves a nucleophilic attack by an amino group on an electrophilic center, followed by the ring-closing step. researchgate.net Fine-tuning these reaction conditions is essential for optimizing yields and selectivity. africanjournalofbiomedicalresearch.com
Michael Addition-Initiated Cyclization Pathways
Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, serves as a powerful tool for initiating cyclization cascades that lead to the formation of pyrano[3,2-c]pyridine and related heterocyclic systems.
This strategy has been effectively employed in the synthesis of pyrano[3,2-c]quinoline analogues, which are structurally related to the target pyridine system. The reaction mechanism typically involves a base-catalyzed Knoevenagel condensation between an aromatic aldehyde and malononitrile. nih.gov The resulting cinnamic nitrile derivative then undergoes a Michael addition with a 4-hydroxyquinolone, which is followed by an intramolecular cyclization to yield the final fused product. nih.gov
In a more direct application, a one-pot, three-component reaction has been developed for the synthesis of 3-(sulfonyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridines. This process proceeds through a cascade Michael addition/cyclization reaction, demonstrating the efficiency of tandem reactions in building molecular complexity from simple precursors.
The versatility of the Michael addition is further highlighted in the synthesis of various dihydropyran derivatives. For instance, an enantioselective Michael addition of cyclic 1,3-dicarbonyls to 2-enoylpyridine N-oxides, catalyzed by a chiral zinc complex, has been developed to produce Michael adducts in high yields and excellent enantioselectivities. rsc.org These adducts are valuable intermediates that can be further transformed into biologically active molecules.
Olefin Metathesis and Double Bond Migration Sequences
Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful and versatile strategy for the construction of cyclic and heterocyclic systems. nih.govresearchgate.netscispace.com This methodology, often used in sequence with double bond migration, provides an efficient route to dihydropyran-fused heterocycles, including analogues of the pyrano[3,2-c]pyridine system.
A key example of this strategy is the synthesis of dihydropyrano[3,2-c]pyrazoles, which are close structural analogues of the target compound. mdpi.comsemanticscholar.orgnih.gov This multi-step synthesis involves a sequence of reactions:
Claisen Rearrangement: 4-Allyloxy-1H-pyrazoles undergo a Claisen rearrangement. mdpi.comsemanticscholar.org
Double Bond Migration: A ruthenium-hydride-catalyzed double bond migration is then performed on the resulting product. mdpi.comnih.gov
O-allylation: The intermediate is subsequently O-allylated. mdpi.comnih.gov
Ring-Closing Metathesis (RCM): The final ring closure is achieved using a Grubbs' catalyst to form the dihydropyrano[3,2-c]pyrazole core. mdpi.comsemanticscholar.orgnih.gov
The RCM step is crucial, and its success can be influenced by steric factors on the substrate. semanticscholar.org In cases where the reaction is sluggish, microwave-assisted conditions have been shown to be effective. semanticscholar.org This sequence demonstrates the power of combining classic rearrangements with modern catalytic methods to build complex heterocyclic scaffolds. mdpi.comsemanticscholar.org
General olefin cross-metathesis has also been utilized as a rapid method for synthesizing α,β-unsaturated 1,5-dicarbonyl derivatives. akshatrathi.com These intermediates serve as effective precursors for a wide range of substituted pyridines, showcasing the flexibility of metathesis-based approaches in heterocyclic synthesis. akshatrathi.com
Palladium-Catalyzed Cyclizations for Oxygen-Containing Heterocycles
Palladium-catalyzed reactions, particularly those involving C-H activation, have become indispensable tools for the synthesis of complex organic molecules, including fused heterocyclic systems. rsc.orgresearchgate.net These methods offer high efficiency and regioselectivity in the formation of new carbon-carbon and carbon-heteroatom bonds.
Intramolecular C-H arylation using a palladium catalyst provides a direct route to multiply fused heteroaromatic compounds containing a pyridine ring. beilstein-journals.org For example, the C-H arylation of a 2-quinolinecarboxyamide bearing a C-Br bond on the N-aryl moiety can be catalyzed by palladium acetate (Pd(OAc)₂). The reaction proceeds at the C-H bond on the pyridine ring adjacent to the amide directing group. The yield of this cyclization can be significantly improved by the addition of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃). beilstein-journals.org This methodology has been extended to amides derived from picoline and 2,6-pyridinedicarboxylic acid, affording the corresponding cyclized products in moderate to excellent yields. beilstein-journals.org
This strategy is part of a broader class of reactions where palladium catalysts are used to construct oxygen-containing heterocycles. organic-chemistry.org By tuning the reactivity of arylpalladium intermediates, both 5-exo and 6-endo cyclizations of alkynols can be achieved, providing a divergent synthesis of various heterocyclic structures. organic-chemistry.org The general mechanism for these C-H activation reactions often involves the generation of a reactive aryl-palladium species which then undergoes further transformations to form the final product. beilstein-journals.org
Titanocene-Catalyzed Reductive Domino Reactions
Titanocene catalysts have been employed in reductive domino reactions to synthesize key precursors for dihydropyran rings. A notable application is the titanocene-catalyzed reductive domino reaction between trifluoromethyl-substituted alkenes and epoxides. organic-chemistry.org This reaction proceeds through a Ti(III)-mediated radical-type epoxide ring opening, followed by an allylic defluorinative cross-coupling to afford gem-difluorobishomoallylic alcohols. organic-chemistry.org
These alcohol products are valuable intermediates that can be derivatized in a single step to form diverse 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org While this method does not directly form the fused pyridine ring of the target compound, it provides an efficient route to the dihydropyran moiety, which could potentially be elaborated further to construct the complete pyrano[3,2-c]pyridine scaffold. Titanocene catalysts are also known to facilitate other transformations on pyridine rings, such as hydrosilylation. researchgate.net
Carbonyl Ene Reactions for β-Hydroxydihydropyrans
The carbonyl ene reaction is a powerful method for C-C bond formation and has been successfully applied to the synthesis of β-hydroxydihydropyrans. This reaction involves the addition of an enolizable alkene to a carbonyl group, proceeding through a six-membered transition state.
Specifically, the carbonyl ene reaction of 2-methylenetetrahydropyrans has been shown to produce β-hydroxydihydropyrans under mild conditions and in very good yields. organic-chemistry.org This method offers a direct pathway for introducing oxygen-containing heterocyclic frameworks into more complex molecular structures. The resulting β-hydroxydihydropyran products contain a hydroxyl group that can serve as a handle for further functionalization, potentially enabling the subsequent construction of the fused pyridine ring to form the this compound system.
Catalytic Systems Employed in Pyrano[3,2-c]pyridine Synthesis
A diverse array of catalytic systems has been explored to facilitate the synthesis of pyrano[3,2-c]pyridines and their derivatives, aiming to improve reaction efficiency, yield, and environmental friendliness. These catalysts range from simple acids and bases to complex transition metal complexes and nanocatalysts.
Copper catalysts have been utilized to enhance yields and reaction rates in cyclization reactions for constructing the pyrano[3,2-c]pyridine core. africanjournalofbiomedicalresearch.com In the context of multicomponent reactions, which are highly efficient for building molecular complexity, various catalysts have been employed. These include solid acids, sodium acetate, and simple organic bases like pyridine. nih.gov Organocatalysts such as L-proline, often used with a co-catalyst like trifluoroacetic acid, have also proven effective. acs.orgsemanticscholar.org
Transition metal catalysts are prominent, particularly palladium acetate (often with phosphine ligands) for C-H activation and cyclization reactions. beilstein-journals.org For olefin metathesis routes, ruthenium-based systems like Grubbs' catalysts and ruthenium hydride complexes are the catalysts of choice. mdpi.comsemanticscholar.org Titanocene complexes are used for specific reductive domino reactions. organic-chemistry.org
In a push towards greener chemistry, heterogeneous and recyclable catalysts have been investigated. These include ZnO nanoparticles, sulphonic-acid-functionalized nanoporous SBA-15, and magnetically recoverable nanoparticles like Fe₃O₄, which simplify product purification and catalyst reuse. nih.govrsc.org Lewis acids such as antimony trichloride (B1173362) and zirconium(IV) tetrachloride have also been applied in the synthesis of related pyrano-fused systems. semanticscholar.org
The table below summarizes various catalytic systems used in the synthesis of pyrano[3,2-c]pyridines and related structures.
Table of Compounds
Acid-Base Catalysis
Acid-catalyzed tandem reactions represent a key strategy for synthesizing pyrano[3,2-c]quinolone derivatives, which share a similar core structure. These reactions can proceed between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. nih.gov Depending on the specific alcohol used, the reaction follows a sequence initiated by a Friedel–Crafts-type allenylation, which is then followed by a 6-endo-dig cyclization to yield the pyrano[3,2-c]quinolone structure in moderate to high yields. nih.gov
In the synthesis of related pyrano[2,3-d]pyrimidine derivatives, a combination of L-proline, an organocatalyst, and trifluoroacetic acid (TFA) as a co-catalyst has been effectively used. acs.org This approach highlights the cooperative role of acid and base catalysis in facilitating multicomponent reactions. For instance, the three-component reaction of an aromatic aldehyde, urea/thiourea, and 3,4-dihydro-(2H)-pyran proceeds under reflux conditions in acetonitrile (B52724) to form the desired fused pyrimidine system. acs.org
Organocatalysis
Organocatalysis provides a metal-free alternative for the synthesis of pyran-fused heterocyclic systems. N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for various transformations, including the synthesis of 3,4-dihydropyran-2-ones and their derivatives through [4+2] and [3+3] cycloadditions. mdpi.com While not directly focused on the pyridine analogue, these methods demonstrate the potential of NHCs in constructing the dihydropyran ring.
A more direct application involves the organocatalytic synthesis of hybrid 4H-pyrano[2,3-b]pyridine derivatives. researchgate.net This synthesis employs (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride as the organocatalyst. The reaction between various unsaturated aldehydes and 1,4-dihydropyridine (B1200194) derivatives produces the desired bicyclic pyranopyridine adducts in yields ranging from 43% to 68%. researchgate.net The choice of catalyst and the optimization of reaction conditions, including solvent and temperature, were found to be crucial for achieving good yields. researchgate.net
| Catalyst | Reactants | Product | Yield (%) | Ref |
| (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride | Unsaturated aldehydes, 1,4-dihydropyridines | 4H-pyrano[2,3-b]pyridine derivatives | 43-68 | researchgate.net |
Transition Metal Catalysis (e.g., Grubbs' catalysts, Copper-catalyzed, Palladium-catalyzed)
Transition metals are powerful catalysts for forming the pyranopyridine skeleton, enabling reactions that are otherwise difficult to achieve.
Grubbs' Catalysts
Ring-closing metathesis (RCM) is a prominent method for synthesizing cyclic compounds, and Grubbs' catalysts are the cornerstone of this approach. wikipedia.org The synthesis of pyranopyridine systems has been accomplished using RCM. For example, a practical synthesis of spiro-pyridopyridine analogues utilizes Grubbs' first-generation catalyst to mediate alkene and enyne metathesis, proceeding smoothly at room temperature. rsc.org This methodology has also been applied to the synthesis of cis-fused pyranopyridine templates. researchgate.net The rate of catalysis can be modified by altering the ligands on the ruthenium complex; replacing phosphine ligands with more labile pyridine ligands, such as 3-bromopyridine, can increase the initiation rate by over a millionfold. wikipedia.org
Copper-Catalyzed Synthesis
Copper catalysts have been utilized for constructing pyrano[3,2-c]pyridine derivatives. One study detailed a copper-catalyzed approach using 2-aminobenzyl alcohols and 1,3-dicarbonyl compounds. africanjournalofbiomedicalresearch.com The introduction of a copper catalyst significantly improved reaction rates and yields compared to conventional base-driven cyclization methods. africanjournalofbiomedicalresearch.com Copper(I)-catalyzed one-pot procedures have also been developed for synthesizing related nitrogen heterocycles like imidazo[1,2-a]pyridines from aminopyridines, using air as a green oxidant. organic-chemistry.org Furthermore, Cu(OTf)2 has been shown to mediate tandem reactions of 4-aminocoumarins and 1,3-diarylpropenes to furnish benzopyrano[4,3-b]pyridines, demonstrating high atom economy. researchgate.net
Palladium-Catalyzed Synthesis
Palladium catalysis offers versatile pathways to pyran and pyridine derivatives. A ligand-free, palladium nanoparticle-catalyzed method has been described for the synthesis of various pyran derivatives via a one-pot Knoevenagel condensation followed by a Michael addition. researchgate.net This method is noted for its simplicity and the reusability of the catalyst. researchgate.net In the context of pyridine ring synthesis, palladium catalysts have been used for the C–H activation of α,β-unsaturated oxime ethers to produce multi-substituted pyridines. nih.gov A total synthesis of the pyridine-containing natural product (–)-xylogranatopyridine B employed a palladium-catalyzed oxidative stannylation of enones as a key step to assemble one of the fragments needed for the final pyridine ring construction. nih.gov
| Catalyst Type | Specific Catalyst | Reaction Type | Product | Ref |
| Grubbs' Catalyst | First-generation Grubbs' catalyst | Ring-Closing Metathesis (RCM) | Spiro-pyridopyridine analogues | rsc.org |
| Copper-Catalyzed | Copper catalyst | Cyclization | Pyrano(3,2-c)pyridine derivatives | africanjournalofbiomedicalresearch.com |
| Copper-Catalyzed | Cu(OTf)2/TBHP/O2 | Oxidative Tandem Reaction | Benzopyrano[4,3-b]pyridines | researchgate.net |
| Palladium-Catalyzed | Palladium Nanoparticles | Knoevenagel/Michael Addition | Pyran derivatives | researchgate.net |
| Palladium-Catalyzed | Pd(OAc)2 | C–H Activation/Electrocyclization | Multi-substituted pyridines | nih.gov |
Heterogeneous Catalysis (e.g., SiO2-Pr-SO3H, solid supports)
Heterogeneous catalysts offer significant advantages, including ease of separation, reusability, and often milder reaction conditions, aligning with the principles of green chemistry. nih.gov
Sulfonic acid-functionalized silica (B1680970) (SiO2-Pr-SO3H) and related materials like mesostructured SBA-15-Pr-SO3H are efficient solid acid catalysts for synthesizing various heterocyclic compounds. nih.govnih.gov These catalysts have been successfully employed in the one-pot, solvent-free synthesis of 3,4-dihydro-2-pyridone derivatives, which are structurally related to the target compound. nih.govresearchgate.net The reaction typically involves a four-component reaction of Meldrum's acid, an aldehyde, a β-ketoester, and ammonium acetate. researchgate.net Similarly, MCM-41-SO₃H, an acidic nanocatalyst, has been used for the solvent-free synthesis of pyrano[3,2-c]pyridine derivatives, offering high yields, short reaction times, and catalyst reusability. africanjournalofbiomedicalresearch.com Another variant, Fe3O4@SiO2-SO3H, has been used as a magnetic nanocatalyst for the synthesis of pyrazolopyridines under microwave irradiation. sharif.edu
| Catalyst | Reactants | Product | Conditions | Ref |
| MCM-41-SO₃H | (Not specified) | Pyrano[3,2-c]pyridine derivatives | Solvent-free | africanjournalofbiomedicalresearch.com |
| SBA-15-Pr-SO3H | Aldehyde, malononitrile, barbituric acid | 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidinones | Solvent-free, room temp. | nih.gov |
| SiO2-Pr-SO3H | Meldrum's acid, benzaldehyde, methyl acetoacetate, ammonium acetate | 3,4-dihydro-2-pyridone derivatives | Solvent-free | researchgate.net |
| Fe3O4@SiO2-SO3H | Aldehyde, ethyl acetoacetate, hydrazine hydrate, ammonium acetate | Pyrazolopyridines | Microwave irradiation | sharif.edu |
Lewis Acid Catalysis (e.g., ZnBr2, FeCl3, AlCl3, BF3, Cu(OTf)2, In(OTf)2)
Lewis acids are effective catalysts for various organic transformations, including the synthesis of heterocyclic compounds. The synthesis of 3,4-dihydropyridin-2(1H)-ones has been reported using a range of Lewis acids, such as ZnBr2, FeCl3, AlCl3, BF3, Cu(OTf)2, and In(OTf)2. nih.gov One method involves a Blaise reaction to form a cyclic intermediate from benzonitrile (B105546) and Reformatsky reagents, yielding the product in up to 81% yield. nih.gov
Indium(III) chloride (InCl3) has been shown to be a powerful and efficient catalyst for the multicomponent domino Knoevenagel condensation/hetero-Diels-Alder reaction. beilstein-journals.org This method allows for the synthesis of novel pyrano[2,3-d]pyrimidines from aromatic aldehydes, 1,3-dimethylbarbituric acid, and ethyl vinyl ether, providing excellent yields and selectivity under mild conditions. beilstein-journals.org
Sustainable Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on sustainability, favoring methods that reduce waste, energy consumption, and the use of hazardous materials.
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions is a key aspect of green chemistry, as it eliminates solvent waste and can simplify product purification. Several of the aforementioned catalytic systems are effective without a solvent.
Heterogeneous catalysts are particularly well-suited for solvent-free reactions. The synthesis of 3,4-dihydro-2-pyridone derivatives using SBA-15-Pr-SO3H as a solid acid catalyst proceeds efficiently in a one-pot, solvent-free manner. nih.gov Similarly, SiO2-Pr-SO3H has been used under solvent-free conditions for the synthesis of dihydropyrimidinones. researchgate.net The use of the acidic nanocatalyst MCM-41-SO₃H for preparing pyrano[3,2-c]pyridine derivatives also highlights the advantages of this approach, offering high yields and short reaction times without the need for toxic solvents. africanjournalofbiomedicalresearch.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including pyranopyridine derivatives. africanjournalofbiomedicalresearch.comresearchgate.net This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times, cleaner reactions, and higher product yields compared to conventional heating methods. rsc.org
The synthesis of various pyrano[3,2-c]pyridine and related pyrano[2,3-c]pyridine derivatives has been successfully achieved through microwave-assisted multi-component reactions. thescipub.com For instance, a regioselective synthesis of pyrano[2,3-c]pyridines involves the reaction of aromatic aldehydes, an active methylene compound (like ethyl cyanoacetate (B8463686) or malononitrile), and a C-H activated acid in the presence of a catalyst under microwave irradiation. thescipub.com This approach is noted for its high yield and environmentally friendly nature. thescipub.com Similarly, novel 2,3-dihydro-4-pyridinones have been synthesized from curcumin (B1669340) and primary amines using Montmorillonite K-10 as a solid catalyst under microwave conditions, with reaction times not exceeding 120 seconds. nih.gov
In a specific application, a microwave-assisted approach was employed to synthesize novel pyrano[3,2-c]quinoline-3-carboxylates, which were investigated for their potential as dual-acting anti-cancer and anti-microbial agents. rsc.org This highlights the utility of microwave synthesis in generating libraries of complex molecules for biological screening. rsc.org
| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Aromatic aldehydes, ethyl cyanoacetate/malononitrile, 3-hydroxy picolinic acid | DMAP, Microwave irradiation | Pyrano[2,3-c]pyridine derivatives | High yield, catalyst recyclability, environmentally simple | thescipub.com |
| Curcumin, Primary amines | Montmorillonite K-10, Microwave irradiation (≤120 s) | 2,3-Dihydro-4-pyridinones | Extremely short reaction times | nih.gov |
| 4-hydroxyquinolin-2(1H)-one, Aldehydes, Malononitrile/Ethyl cyanoacetate | Microwave irradiation | Pyrano[3,2-c]quinoline derivatives | Rapid synthesis for biological screening | rsc.org |
Reactions in Aqueous Media
The use of water as a solvent in organic synthesis aligns with the principles of green chemistry, offering benefits such as low cost, non-flammability, and reduced environmental impact. The synthesis of dihydropyridone derivatives, which are structurally related to the dihydropyranopyridine core, has shown significant improvements in yield when conducted in water as opposed to organic solvents like ethanol. nih.gov For example, a one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives demonstrated yields of 90–96% in water, a substantial increase from the 55–75% yields obtained in ethanol. nih.gov
This "on-water" approach often facilitates reactions by leveraging hydrophobic effects and high cohesion of water, which can organize reactants and accelerate reaction rates. The synthesis of pyrano[2,3-d]pyrimidine derivatives, another related heterocyclic system, has been effectively carried out through the direct condensation of aldehydes, malononitrile, and barbituric acid in aqueous media, sometimes enhanced by ultrasound irradiation. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Yield (in Water) | Reference |
|---|---|---|---|---|
| Meldrum's acid, Methyl acetoacetate, Benzaldehyde derivatives, Ammonium acetate | Water, Reflux | 3,4-Dihydro-2-pyridone derivatives | 90-96% | nih.gov |
| Aldehydes, Malononitrile, Barbituric acid | Diammonium hydrogen phosphate, Aqueous media | Pyrano[2,3-d]pyrimidinone derivatives | High yields reported | nih.gov |
Stereoselective Synthesis of Dihydropyranopyridine Derivatives
The synthesis of chiral molecules with precise three-dimensional arrangements is a paramount challenge in organic chemistry, particularly for applications in medicinal chemistry where biological activity is often dependent on stereochemistry. nih.gov Stereoselective synthesis of dihydropyranopyridine derivatives involves methods that control the formation of new stereogenic centers, leading to enantiomerically enriched or diastereomerically pure products. nih.govnih.gov
Control of Stereogenic Centers
Controlling the stereochemistry during the synthesis of complex molecules is crucial. nih.gov Strategies to achieve this include asymmetric synthesis using chiral auxiliaries or catalysts, the resolution of racemic mixtures, and enantioselective catalysis. nih.gov In the context of dihydropyran systems, a stereoselective, metal-free ring-expansion of monocyclopropanated furans has been developed to access highly functionalized dihydro-2H-pyran derivatives. nih.gov This method proceeds via a cyclopropylcarbinyl cation rearrangement, allowing for the selective cleavage of a specific cyclopropane (B1198618) bond to form the six-membered pyran ring with controlled stereochemistry. nih.gov
Enzyme-Catalyzed Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. When catalyzed by enzymes, this process can offer exceptionally high levels of enantioselectivity under mild reaction conditions. Dynamic kinetic resolution (DKR) is an advanced form of this method where the slow-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of a single, desired enantiomer. wikipedia.org
This strategy has been applied to the synthesis of chiral piperidines, a core component of the pyranopyridine skeleton. nih.gov For instance, the kinetic resolution of piperidine (B6355638) atropisomers, which are intermediates for pharmacologically active compounds, was achieved through enzyme-catalyzed acylation. nih.gov In this process, a lipase (B570770) selectively acylates one enantiomer of the racemic amine, allowing for its separation from the unreacted enantiomer. nih.gov The use of a racemization catalyst, such as a ruthenium complex, in tandem with the enzyme enables a DKR process, converting the entire racemic starting material into a single enantiomerically pure product. wikipedia.org
| Substrate Type | Enzyme | Racemization Catalyst | Process | Outcome | Reference |
|---|---|---|---|---|---|
| Racemic secondary amines (Piperidines) | Lipase (e.g., Toyobo LIP-300) | - | Kinetic Resolution (Acylation) | Separation of enantiomers | nih.gov |
| Racemic alcohols | Lipase (e.g., PS-C "Amano" II) | Ruthenium complex | Dynamic Kinetic Resolution (Acylation) | >99% ee, 96% yield | wikipedia.org |
Diastereoselective Synthetic Pathways
Diastereoselective synthesis aims to produce a specific diastereomer from a reaction that can potentially form multiple diastereomers. An efficient diastereoselective approach has been developed for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.gov This reaction proceeds between 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes in an acidic medium. The key to the diastereoselectivity is the formation of a transient 2,7-dioxabicyclo[3.2.1]octane derivative, which then undergoes an acid-catalyzed rearrangement to yield the final dihydropyran product with high diastereocontrol. nih.gov
Another example involves the acid-catalyzed deprotection and subsequent cyclodehydration of 3-substituted aryloxymethyl-4,4-ethylenedioxy-N-substituted piperidines. beilstein-journals.org This process unexpectedly led to the formation of novel cis-configured benzopyranopyridine derivatives, demonstrating a diastereoselective pathway where the stereochemistry is set during the intramolecular cyclization step. beilstein-journals.org
| Reactants | Conditions | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| 4-oxoalkane-1,1,2,2-tetracarbonitriles, Aldehydes | Acidic media | 2,7-Dioxabicyclo[3.2.1]octane derivative | Diastereomerically enriched 3,4-dihydro-2H-pyran-4-carboxamides | nih.gov |
| 3-Aryloxymethyl-4,4-ethylenedioxy-N-substituted piperidines | Acid-catalyzed deprotection/cyclization | Protonated 4-piperidone (B1582916) derivative | cis-Benzopyranopyridine derivatives | beilstein-journals.org |
Reaction Mechanisms and Mechanistic Studies of 3,4 Dihydro 2h Pyrano 3,2 C Pyridine Formation
Elucidation of Key Reaction Pathways
The formation of the 3,4-dihydro-2H-pyrano[3,2-c]pyridine ring system can be achieved through several key reaction pathways, each offering a unique approach to constructing this heterocyclic framework. These pathways range from sequential addition and cyclization reactions to complex cascade and pericyclic processes.
One fundamental approach to constructing the pyranopyridine core involves a sequence of nucleophilic addition followed by an intramolecular cyclization. This strategy often begins with the reaction of a suitable nucleophile with an electrophilic precursor, generating an intermediate that is primed for ring closure.
For instance, the synthesis of polysubstituted dihydropyridones, which are structurally related to the pyranopyridine core, can be achieved through a one-pot reaction involving cyanoacetamide, aryl aldehydes, ethyl acetoacetate (B1235776), and ammonium (B1175870) acetate (B1210297). nih.gov In this multicomponent reaction, an initial nucleophilic addition is followed by cyclization to form the heterocyclic ring. nih.gov While this example illustrates the general principle, specific applications leading directly to the this compound skeleton rely on the careful selection of precursors containing both the pyridine (B92270) and pyran ring components in a latent form. The process typically involves the formation of an intermediate ester or amide, which then undergoes dehydration and cyclization to yield the fused pyrano-pyridine ring system.
Modern methods for constructing 3,4-dihydro-2H-pyrans often involve the interaction between ylidene derivatives of methylene-active compounds and β-oxo derivatives of acids or ketones. nih.gov This highlights the versatility of nucleophilic addition as a key step in building the pyran ring component of the target molecule.
Michael addition, or the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, serves as a powerful tool for initiating sequences that lead to the formation of this compound derivatives. nsf.gov This reaction creates a key carbon-carbon bond and sets the stage for subsequent intramolecular cyclization.
The synthesis of various pyranopyridine derivatives has been achieved through domino reactions that commence with a Michael addition. researchgate.net For example, a protocol for synthesizing 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans involves the Michael addition of an in-situ formed enamino ester to an arylidine cyclic 1,3-diketone as a key step. acs.org The selectivity of forming either the pyridinone or the pyran derivative is dependent on the structure of the cyclic 1,3-diketone used. acs.org
In the context of forming the pyran ring, an enantioselective Michael addition of cyclic 1,3-dicarbonyls to 2-enoylpyridine N-oxides has been developed, yielding Michael adducts that can be further transformed. rsc.org This demonstrates the utility of the Michael addition in creating chiral centers and complex heterocyclic systems. The stabilized anionic intermediate formed after the initial Michael addition is crucial, as it can be trapped by various electrophiles, leading to a diverse range of products. nsf.gov
| Reaction Type | Key Intermediates | Significance |
| Michael Addition | Enolates, Enamino esters | C-C bond formation, initiates cyclization cascade |
| Intramolecular Cyclization | Stabilized carbanions | Ring closure to form the pyran or pyridine ring |
Cascade and domino reactions offer an elegant and efficient strategy for the synthesis of complex molecules like this compound from simple starting materials in a single operation. nih.gov These reactions involve a series of intramolecular transformations, where the product of one step is the substrate for the next, leading to a rapid increase in molecular complexity. nih.gov
The synthesis of novel heteroannulated pyrano[3,2-c]quinolines, a related class of compounds, has been efficiently achieved through a domino 'Michael/retro-Michael/nitrile addition/heterocyclization' sequence. researchgate.net Similarly, L-proline has been used to catalyze a three-component cascade reaction for the facile synthesis of 4-aryl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione derivatives. researchgate.net This approach highlights the advantages of cascade reactions, including mild reaction conditions and high yields. researchgate.net
A titanocene-catalyzed reductive domino reaction has been employed to prepare 6-fluoro-3,4-dihydro-2H-pyrans, showcasing the utility of metal catalysis in initiating such cascades. organic-chemistry.org These complex transformations often proceed through intermediates that undergo subsequent reactions like Knoevenagel condensation and Michael addition to form the final fused heterocyclic product. chim.it
Electrocyclization reactions, particularly 6π-oxa-electrocyclization, represent a key pericyclic strategy for the formation of the 2H-pyran ring within the this compound framework. This process involves the formation of a carbon-oxygen bond and a new stereocenter through the concerted cyclization of a 1-oxatriene intermediate. nih.govresearchgate.net
The tandem Knoevenagel/6π-electrocyclization sequence is a well-established method for producing highly substituted pyranopyridones. nih.gov This one-step reaction can proceed with high diastereoselectivity, which has been rationalized by the thermodynamic control of the reversible 6π-electrocyclization. nih.gov The stability of the resulting 2H-pyran is a critical factor, and the reaction is often designed as part of a cascade to transform the initially formed pyran into a more stable scaffold. mdpi.com
The 1-oxatriene intermediates required for this cyclization are commonly generated through Knoevenagel condensation of an enal with a 1,3-dicarbonyl compound. nih.gov The electrocyclization step itself is a thermal process that leads to the formation of the dihydropyran ring. nih.gov DFT studies have been employed to understand the mechanism, showing that a thermal 6π-electrocyclization proceeds through a defined transition state to form the cyclic product. nih.gov
| Process | Intermediate | Key Transformation | Governing Factors |
| Knoevenagel Condensation | Ylidene derivative | C=C bond formation | Catalyst, reaction conditions |
| 6π-oxa-electrocyclization | 1-Oxatriene | C-O bond formation, ring closure | Thermal conditions, stereoelectronics |
| Reversibility | 2H-Pyran | Ring-opening to 1-oxatriene | Thermodynamic stability of the pyran |
In the synthesis of unsaturated heterocyclic systems, including precursors to this compound, the regioselectivity of addition reactions to conjugated systems is a critical consideration. When an electrophile adds to a conjugated diene system, such as those that can be present in precursors, a mixture of 1,2- and 1,4-addition products can be formed. libretexts.orglibretexts.org
The initial electrophilic attack on a conjugated diene generates a resonance-stabilized allylic carbocation. openochem.org The subsequent nucleophilic attack can occur at either of the two carbons bearing a partial positive charge, leading to the 1,2- or 1,4-adduct. libretexts.org
The distribution of these products is often dependent on the reaction temperature. libretexts.org
Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the product that is formed faster, the kinetic product, predominates. This is usually the 1,2-addition product, which arises from a lower activation energy transition state. openochem.orgmasterorganicchemistry.com
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for equilibrium to be established between the products. Under these conditions, the more stable product, the thermodynamic product, is favored. This is often the 1,4-addition product due to the formation of a more substituted and thus more stable double bond. libretexts.orgmasterorganicchemistry.com
While the concept of 1,2- versus 1,4-addition is fundamental in organic chemistry, its specific application to the synthesis of this compound would depend on the nature of the conjugated system in the specific synthetic intermediate being considered. The selectivity between these two pathways would be crucial in determining the final structure of the heterocyclic product. chim.it
Role of Catalysis in Directing Reaction Mechanisms
Catalysis plays a pivotal role in the synthesis of this compound and related heterocyclic systems, influencing reaction rates, yields, and selectivity. Catalysts can direct the reaction mechanism down a specific pathway, enabling the formation of the desired product under milder conditions and with greater efficiency.
A variety of catalysts have been employed in the synthesis of pyranopyridine derivatives, including both homogeneous and heterogeneous systems. For instance, pyridine itself can act as a catalyst in one-pot syntheses of polysubstituted dihydropyridones, which are precursors or analogs of the target structure. nih.gov The use of a catalyst is often critical for the dehydration and cyclization steps in these multi-step sequences.
In the context of Michael additions, chiral pybox–diph–Zn(II) complexes have been used to catalyze enantioselective reactions, leading to optically active products. rsc.org This demonstrates the power of catalysis in controlling stereochemistry. Furthermore, iron-based nanoparticles have been reported as highly efficient and eco-friendly heterogeneous catalysts for the synthesis of pyrano[2,3-d]-pyrimidinedione derivatives, a related class of compounds. nih.gov These catalysts can often be recovered and reused, adding to the sustainability of the synthetic process. nih.govresearchgate.net
Identification and Characterization of Reaction Intermediates
Direct isolation and characterization of reaction intermediates in the synthesis of this compound are challenging due to their transient nature. However, mechanistic proposals for the formation of related pyrano[3,2-c]quinoline and other substituted pyranopyridine derivatives provide strong evidence for the types of intermediates involved. nih.gov The synthesis of pyrano[3,2-c]pyridine derivatives has been approached through various methodologies, including traditional cyclization, microwave-assisted methods, and multicomponent reactions. africanjournalofbiomedicalresearch.comresearchgate.net
In many reported syntheses of pyranopyridine derivatives, the reaction is proposed to initiate with a Knoevenagel condensation. For instance, in a multicomponent reaction, an aldehyde and an active methylene (B1212753) compound like malononitrile (B47326) would first react to form a highly electrophilic arylidene or alkylidene intermediate. The structure of the final products in these reactions is typically confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, which indirectly supports the proposed reaction pathway and the incorporation of the initial building blocks. africanjournalofbiomedicalresearch.com
The subsequent step in the proposed mechanism is a Michael addition. Here, a nucleophile, often a 4-hydroxypyridin-2(1H)-one or a similar enol-containing heterocycle, attacks the electron-deficient double bond of the Knoevenagel adduct. This addition reaction leads to the formation of an open-chain intermediate that contains all the necessary atoms for the final heterocyclic ring system.
The final step is an intramolecular cyclization of this open-chain intermediate. This is typically followed by a dehydration step to yield the stable, fused pyranopyridine ring system. While the direct spectroscopic observation of these intermediates is rare, their existence is a cornerstone of the generally accepted mechanisms for the formation of this class of compounds. The structural elucidation of the final pyranopyridine products through techniques like X-ray crystallography and NMR spectroscopy provides strong validation for the proposed sequence of reactions and the nature of the transient intermediates. africanjournalofbiomedicalresearch.com
For example, in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, intermediates were identified by High-Resolution Mass Spectrometry (HRMS-ESI), supporting a sequential ring-opening/ring-closing cascade mechanism. nih.gov This highlights that with advanced analytical techniques, the characterization of transient species is possible, lending credence to the proposed multi-step reaction pathways.
The table below summarizes the key proposed intermediates and the methods used for the characterization of the final products, which indirectly supports the formation of these intermediates.
| Proposed Intermediate | Preceding Reaction Step | Subsequent Reaction Step | Evidence for Formation (Indirect) |
| Knoevenagel Adduct | Knoevenagel Condensation | Michael Addition | Confirmed structure of final product incorporating aldehyde and active methylene components. |
| Michael Adduct | Michael Addition | Intramolecular Cyclization | Confirmed structure of final product incorporating the nucleophile. |
| Cyclized Intermediate | Intramolecular Cyclization | Dehydration | Confirmed fused heterocyclic structure of the final product. |
Computational Insights into Reaction Energetics and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, determining the energetics of reaction pathways, and characterizing the geometry of transition states. nih.gov While specific DFT studies focusing solely on the formation of this compound are not prevalent in the literature, computational studies on analogous heterocyclic systems and the fundamental reaction steps involved can provide significant insights.
DFT calculations are frequently employed to study the electronic structure of pyridine derivatives. nih.gov Such studies can calculate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for understanding the reactivity of the molecules. For instance, in the synthesis of novel bioactive pyridine derivatives, DFT calculations using the B3LYP/6-31G(d,p) method have been used to investigate the electronic structure of the synthesized compounds.
In the context of the multi-step synthesis of pyranopyridines, DFT could be used to model each elementary step:
Knoevenagel Condensation: Computational studies can determine the activation energy for the initial condensation and help in understanding the catalytic role of bases or acids in this step.
Michael Addition: The energetics of the nucleophilic attack of the pyridone on the Knoevenagel adduct can be modeled to understand the regioselectivity and stereoselectivity of this bond formation.
Intramolecular Cyclization: DFT calculations can map the potential energy surface for the ring-closing reaction, identifying the transition state structure and the associated energy barrier. This can help in understanding why a particular cyclization pathway (e.g., 6-endo-trig) is favored.
A theoretical study on the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds proposed a mechanism involving the formation of intermediates that were also identified by HRMS-ESI. nih.gov This synergy between experimental and computational data strengthens the proposed mechanistic pathways.
The table below outlines the typical parameters that can be obtained from DFT studies on reaction mechanisms relevant to the formation of pyranopyridines.
| Parameter | Significance | Typical Computational Method |
| Activation Energy (Ea) | Determines the rate-determining step of the reaction. | Transition State Search (e.g., QST2, QST3) |
| Reaction Energy (ΔEr) | Indicates the thermodynamics of each step (exothermic or endothermic). | Geometry optimization of reactants and products. |
| Transition State Geometry | Provides a 3D model of the highest energy point along the reaction coordinate. | Frequency analysis to confirm a single imaginary frequency. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and electronic transitions of the molecules. | Single-point energy calculations on optimized geometries. |
Advanced Spectroscopic and Analytical Characterization of 3,4 Dihydro 2h Pyrano 3,2 C Pyridine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for the structural analysis of 3,4-dihydro-2H-pyrano[3,2-c]pyridine derivatives, providing profound insights into the molecular connectivity, stereochemistry, and electronic environment of the nuclei. A combination of one-dimensional and two-dimensional NMR experiments is typically employed for a comprehensive structural assignment.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental information regarding the structure of this compound analogues. researchgate.netafricanjournalofbiomedicalresearch.com
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the this compound core, characteristic signals are observed for the protons on the dihydropyran and pyridine (B92270) rings. The protons of the methylene (B1212753) groups in the dihydropyran ring typically appear as multiplets in the aliphatic region of the spectrum. Protons on the pyridine ring resonate in the aromatic region, with their chemical shifts and coupling patterns being influenced by the substitution pattern. For instance, in some derivatives, a sharp singlet in the ¹H-NMR spectra is indicative of the main amino group. africanjournalofbiomedicalresearch.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The chemical shifts of the carbon atoms in the this compound skeleton are characteristic of the fused heterocyclic system. The carbon atoms of the pyridine ring typically resonate at lower field strengths (higher ppm values) compared to the aliphatic carbons of the dihydropyran ring. The chemical shifts are sensitive to the nature and position of substituents on the heterocyclic framework.
| Proton | Typical Chemical Shift (ppm) | Carbon | Typical Chemical Shift (ppm) |
| H on Pyridine Ring | 7.0 - 8.5 | C on Pyridine Ring | 120 - 160 |
| H on Dihydropyran Ring (CH₂) | 2.5 - 4.5 | C on Dihydropyran Ring (CH₂) | 20 - 70 |
| Substituent Protons (e.g., NH₂) | Variable | Quaternary C | 100 - 160 |
Note: The chemical shifts are approximate and can vary significantly based on the solvent and the nature of substituents on the pyranopyridine core.
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially for complex substituted analogues of this compound. rsc.orgnih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signals for all protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different structural fragments within the molecule. For instance, long-range correlations from a specific proton can help in assigning neighboring quaternary carbons. nih.gov
Correlation Spectroscopy (COSY): The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. This is instrumental in identifying spin systems and tracing the connectivity of protons within the dihydropyran and pyridine rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about protons that are close to each other in space, irrespective of whether they are directly bonded. This is invaluable for determining the stereochemistry and conformation of the molecule. For example, distinct NOEs between protons on different rings can confirm their spatial proximity. rsc.orgnih.gov
| 2D NMR Technique | Information Provided | Application for this compound |
| HSQC | ¹J(C,H) correlations | Assigns carbon signals directly attached to protons. |
| HMBC | ²J(C,H) and ³J(C,H) correlations | Establishes connectivity across the molecule, assigns quaternary carbons. |
| COSY | ³J(H,H) correlations | Identifies proton-proton coupling networks within the rings. |
| NOESY | Through-space proton-proton correlations | Determines stereochemistry and conformation. |
¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atom within the pyridine ring of the this compound system. The chemical shift of the nitrogen atom is highly sensitive to factors such as protonation, substituent effects, and involvement in hydrogen bonding. In related pyridine-containing fused heterocyclic systems, ¹⁵N NMR has been used to distinguish between different nitrogen environments, such as "pyrrole-like" and "pyridine-like" nitrogens. rsc.org For instance, a downfield ¹⁵N signal can be indicative of a specific nitrogen environment within the heterocyclic core. rsc.org The use of ¹H-¹⁵N HMBC experiments can further aid in the assignment of nitrogen signals by correlating them to nearby protons. rsc.org
For chiral analogues of this compound, NMR spectroscopy is essential for determining the relative and absolute stereochemistry. The magnitude of proton-proton coupling constants (³JHH) obtained from ¹H NMR spectra can provide information about the dihedral angles between adjacent protons, which in turn helps to define the conformation of the dihydropyran ring. Furthermore, NOESY experiments are critical for establishing the spatial relationships between substituents and protons on the stereogenic centers. By observing which groups are close in space, the relative stereochemistry can be deduced.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in this compound analogues. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. spectrabase.com
The chemical structures of these derivatives are often confirmed by the presence of characteristic absorption bands in their IR spectra. researchgate.net For example, the presence of an amino group is typically indicated by absorption bands in the region of 3200-3500 cm⁻¹. africanjournalofbiomedicalresearch.com Carbonyl groups, if present as substituents, will show strong absorptions around 1650-1750 cm⁻¹. africanjournalofbiomedicalresearch.com The C-O stretching of the pyran ring and C=N and C=C stretching vibrations of the pyridine ring also give rise to characteristic bands in the fingerprint region.
| Functional Group | Typical IR Absorption Frequency (cm⁻¹) |
| N-H stretch (amine/amide) | 3200 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (carbonyl) | 1650 - 1750 |
| C=C and C=N stretch (aromatic ring) | 1400 - 1600 |
| C-O stretch (ether) | 1050 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound analogues and to gain insights into their structure through fragmentation analysis. researchgate.net Mass spectra can validate the molecular mass of the synthesized compounds. africanjournalofbiomedicalresearch.com
In a typical mass spectrum of a this compound derivative, the molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum is characteristic of the compound's structure and can be used for its identification. The fragmentation of the pyranopyridine core often involves the cleavage of the dihydropyran ring. Common fragmentation pathways may include the loss of small molecules or radicals from the parent ion, leading to the formation of stable fragment ions. The specific fragmentation pattern will be influenced by the nature and position of the substituents on the heterocyclic ring system.
Elemental Analysis for Compositional Verification
Elemental analysis serves as a fundamental quantitative technique to verify the empirical formula of a synthesized compound. By precisely measuring the mass percentages of constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—it is possible to confirm that the isolated product aligns with the theoretically calculated composition. This method is crucial for establishing the purity of a sample and validating that the correct molecular structure has been achieved.
In the synthesis of a series of spiro[indoline-3,4'-pyrano[2,3-b]pyridine] derivatives, which are structural analogues, elemental analysis was performed to confirm their composition. The experimentally determined percentages of C, H, and N showed excellent correlation with the calculated values, with deviations of less than 0.04%. ekb.eg This high degree of accuracy provides strong evidence for the successful synthesis and purification of the target molecules. ekb.eg For instance, the analysis of 3'-acetyl-5'-amino-7'-(4-methoxyphenyl)-2'-methyl-2-oxospiro[indoline-3,4'-pyrano[2,3-b]pyridine]-6'-carbonitrile yielded values of C, 69.01%; H, 4.45%; and N, 12.36%, which are in close agreement with the calculated values of C, 69.02%; H, 4.46%; and N, 12.38%. ekb.eg Similar consistency was observed for other analogues in the series, solidifying the structural assignments. ekb.eg
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| 3'-acetyl-5'-amino-7'-(4-methoxyphenyl)-2'-methyl-2-oxospiro[indoline-3,4'-pyrano[2,3-b]pyridine]-6'-carbonitrile | C26H20N4O4 | C | 69.02 | 69.01 |
| H | 4.46 | 4.45 | ||
| N | 12.38 | 12.36 | ||
| 3'-acetyl-5'-amino-7'-(4-chlorophenyl)-2'-methyl-2-oxospiro[indoline-3,4'-pyrano[2,3-b]pyridine]-6'-carbonitrile | C25H17ClN4O3 | C | 65.72 | 65.70 |
| H | 3.75 | 3.72 | ||
| Cl | 7.76 | 7.74 | ||
| N | 12.26 | 12.23 | ||
| 3'-acetyl-5'-amino-2'-methyl-2-oxo-7'-phenylspiro[indoline-3,4'-pyrano[2,3-b]pyridine]-6'-carbonitrile | C25H18N4O3 | C | 71.08 | 71.06 |
| H | 4.29 | 4.28 | ||
| N | 13.26 | 13.23 | ||
| 3'-acetyl-5'-amino-2'-methyl-2-oxo-7'-p-tolylspiro[indoline-3,4'-pyrano[2,3-b]pyridine]-6'-carbonitrile | C26H20N4O3 | C | 71.55 | 71.53 |
| H | 4.62 | 4.60 | ||
| N | 12.84 | 12.81 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. By measuring the absorption of light in the UV and visible regions, this method provides information about the electronic transitions between molecular orbitals, primarily π→π* and n→π* transitions in conjugated systems. For complex heterocyclic systems like pyrano[3,2-c]pyridine analogues, UV-Vis spectra can reveal characteristic absorption bands that are sensitive to the molecular structure and substitution patterns.
The optical properties of pyrano[3,2-c]quinoline derivatives have been investigated to understand their electronic behavior. nih.gov Spectroscopic measurements are used to determine key optical constants and calculate the optical energy gap (E_gap), which quantifies the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov A larger energy gap suggests higher molecular stability and chemical hardness. nih.gov
In related heterocyclic systems, distinct absorption bands are often observed. For example, studies on certain phthalocyanine (B1677752) complexes in pyridine solvent show characteristic high-energy B bands (ascribed to deeper π→π* transitions) and lower-energy Q bands in the visible region. researchgate.net The splitting of the Q band can be attributed to the molecular symmetry of the chromophore. researchgate.net This type of detailed spectral analysis allows for a deeper understanding of the electronic properties inherent to the fused ring systems of pyrano[3,2-c]pyridine analogues.
| Compound Type | Technique | Key Findings | Reference |
|---|---|---|---|
| Pyrano[3,2-c]quinoline Analogue | UV-Vis-NIR Spectroscopy | Used to calculate optical constants and the energy gap (E_gap), indicating molecular stability. | nih.gov |
| Metal-free Phthalocyanine (in pyridine) | UV-Vis Spectroscopy | Observed B band absorptions at 305, 290, and 269 nm, and split Q band absorptions at 705 and 668 nm, corresponding to π→π* transitions. | researchgate.net |
X-ray Crystallography for Definitive Molecular Structure Elucidation
While spectroscopic methods provide valuable data, single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, confirming the compound's constitution, configuration, and conformation.
The structures of various analogues containing fused pyran and pyridine rings have been definitively confirmed using X-ray diffraction. nih.govafricanjournalofbiomedicalresearch.comnih.gov For a series of 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) derivatives, X-ray studies confirmed a twisted boat conformation for the pyridone ring. nih.gov These analyses also revealed that a substituted phenyl ring at the C-4 position typically occupies a pseudoaxial position, orienting itself perpendicularly to the boat-like dihydropyridone ring. nih.gov This specific spatial arrangement was found to be stable in the solid state. nih.gov
Similarly, the structures of newly synthesized tricyclic pyrano[3,2-c]pyridine derivatives resulting from the reaction between arylidenemalononitriles and acetoacetanilide (B1666496) were verified by X-ray crystallography. africanjournalofbiomedicalresearch.com This analytical confirmation is indispensable, particularly when complex stereochemical outcomes are possible. The detailed structural insights gained from X-ray crystallography are crucial for understanding structure-activity relationships and for rational drug design.
| Compound Class | Key Structural Feature | Significance | Reference |
|---|---|---|---|
| 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) | Twisted boat conformation of the pyridone ring. | Defines the core topography of the heterocyclic system. | nih.govresearchgate.net |
| 4-Aryl-3,4-DHPo | Pseudoaxial disposition of the C-4 aryl substituent. | Determines the spatial orientation of substituents, which is critical for biological interactions. | nih.govresearchgate.net |
| Tricyclic Pyrano[3,2-c]pyridines | Confirmation of the undecane-1,3-dicarbonitrile family structure. | Provides unequivocal proof of the molecular connectivity and stereochemistry following a complex reaction. | africanjournalofbiomedicalresearch.com |
| Pyrano[2,3-c]pyrazoles | Confirmation of the fused heterocyclic ring system. | Validates the successful synthesis of novel, complex molecular architectures. | nih.gov |
Computational Chemistry and Theoretical Studies on 3,4 Dihydro 2h Pyrano 3,2 C Pyridine
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a primary method in quantum chemistry for assessing the electronic structure and properties of molecules. researchgate.net By approximating the many-electron Schrödinger equation, DFT provides a balance of computational cost and accuracy, making it suitable for studying medium to large-sized molecules like pyranopyridine derivatives. youtube.comnih.gov Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to achieve reliable results for geometry and electronic properties. nih.gov
A fundamental step in computational analysis is geometry optimization, an iterative process that locates the minimum energy structure of a molecule on its potential energy surface. youtube.comyoutube.com For 3,4-Dihydro-2H-pyrano[3,2-c]pyridine, this process determines the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. The dihydropyran ring of the molecule is non-planar, and DFT calculations can precisely define its preferred conformation (e.g., half-chair or boat).
Conformational analysis extends this by exploring different spatial arrangements (conformers) that arise from rotations around single bonds. While the fused ring system of this compound limits its conformational freedom compared to acyclic molecules, substituents on the scaffold can introduce various conformers with different energies. DFT calculations can map these conformers and identify the global minimum energy structure, which is crucial for understanding its interaction with biological targets. researchgate.net For related dihydropyran systems, computational studies have examined their thermal decomposition, revealing how substituents affect activation energies and reaction mechanisms. mdpi.com
The electronic properties of a molecule are key to understanding its reactivity and stability. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play critical roles. researchgate.net
HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).
LUMO is the lowest energy orbital capable of accepting electrons and relates to the molecule's electrophilicity.
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more easily polarized and more reactive. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
These descriptors provide a quantitative measure of a molecule's reactivity. For instance, a "soft" molecule, characterized by a small HOMO-LUMO gap and low chemical hardness, is generally more reactive. nih.gov
Table 1: Representative Quantum Chemical Reactivity Descriptors Calculated for a Pyrano[3,2-c]quinoline Derivative
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.44 |
| LUMO Energy | ELUMO | -2.68 |
| Energy Gap | ΔE | 3.76 |
| Ionization Potential | I | 6.44 |
| Electron Affinity | A | 2.68 |
| Electronegativity | χ | 4.56 |
| Chemical Hardness | η | 1.88 |
| Chemical Softness | S | 0.27 |
| Electrophilicity Index | ω | 5.53 |
Data derived from a study on a 3-(5-amino-1,3,4-thiadiazol-2-yl)-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione system, illustrating typical values for this class of compounds. nih.gov
A Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution across a molecule's surface. libretexts.org It is generated by calculating the electrostatic potential at different points on the electron density surface. wolfram.com The MEP map is color-coded, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net For pyranopyridine structures, MEP maps can identify the most reactive sites, such as the nitrogen atom of the pyridine (B92270) ring, which is often a region of negative potential and a primary site for hydrogen bonding. nih.govbhu.ac.in
Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. frontiersin.org
Vibrational Spectroscopy (IR): DFT calculations can predict the infrared (IR) vibrational frequencies of a molecule. arxiv.org These calculated frequencies often have a systematic error due to the harmonic approximation and are typically scaled by an empirical factor to achieve better agreement with experimental spectra. arxiv.org Comparing the calculated and experimental IR spectra helps in assigning specific vibrational modes to observed absorption bands, confirming the presence of key functional groups. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another key application. nmrdb.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov Calculated chemical shifts are referenced against a standard compound (e.g., tetramethylsilane, TMS) and can be used to assign signals in experimental spectra, resolve structural ambiguities, and even distinguish between different isomers or conformers. researchgate.netmanchester.ac.uk Recent advances in machine learning are also being used to predict NMR and IR spectra with increasing accuracy. arxiv.orgnih.gov
Tautomerism, the interconversion of structural isomers through proton migration, is a critical phenomenon for many heterocyclic compounds, as different tautomers can exhibit distinct chemical and biological properties. researchgate.net While the parent this compound scaffold is not prone to significant tautomerism, derivatives bearing hydroxyl, amino, or thiol substituents can exist in multiple tautomeric forms.
Quantum chemical calculations are essential for studying these equilibria. By performing geometry optimization and frequency calculations for each possible tautomer, their relative energies (and thus stabilities) can be determined. researchgate.net The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is crucial as the relative stability of tautomers can be highly dependent on the surrounding medium. These computational studies can predict the predominant tautomeric form under specific conditions, which is vital for understanding reactivity and biological interactions. researchgate.net
Molecular Modeling for Mechanistic Interpretation
Beyond static molecular properties, computational chemistry is used to explore the dynamics of chemical reactions. Molecular modeling can elucidate reaction mechanisms by identifying transition states, intermediates, and reaction pathways. mdpi.com For the synthesis of pyrano[3,2-c]pyridine derivatives, theoretical calculations can be used to:
Propose and validate reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. ekb.eg
Determine the activation energy for different reaction steps, helping to understand reaction kinetics and identify the rate-determining step.
Visualize the geometry of transition states to understand the structural changes that occur during a reaction.
For example, in multi-component reactions used to synthesize pyranopyridine scaffolds, molecular modeling can help explain the observed regioselectivity and stereoselectivity by comparing the activation barriers of different possible pathways. ekb.egsci-hub.se
Quantum Chemical Characterization of Related Systems
While direct computational studies on the parent this compound are limited, extensive quantum chemical characterizations have been performed on related pyranopyridine and fused pyridine systems. These studies provide valuable insights applicable to the target scaffold.
For instance, DFT and molecular docking studies on various pyrano[3,2-c]pyridine derivatives have been conducted to explore their potential as anticancer agents. ekb.egnih.gov These studies correlate calculated electronic properties with observed biological activity. Similarly, computational analyses of pyrano[3,2-c]quinolone analogues have been used to rationalize their anti-inflammatory and anticancer activities. nih.gov Studies on pyrano[3,4-c]pyridine derivatives have employed molecular modeling to understand their neurotropic activity. nih.gov These investigations demonstrate the power of computational methods to predict the physicochemical properties and biological potential of complex heterocyclic systems, providing a solid foundation for the theoretical characterization of this compound and its derivatives. africanjournalofbiomedicalresearch.comnih.gov
Correlation Between Theoretical Predictions and Experimental Observations
In the field of computational chemistry, a critical aspect of validating theoretical models is the correlation of predicted data with experimental observations. For the compound This compound , this involves a comparative analysis of computationally derived properties with data obtained from spectroscopic and other analytical techniques. While comprehensive studies focusing solely on the parent compound are limited, research on its derivatives provides significant insights into the accuracy and predictive power of theoretical methods for this class of molecules.
The primary theoretical method employed for such correlations is Density Functional Theory (DFT), often utilizing basis sets like B3LYP/6-311++G(d,p). This approach has been successful in predicting various molecular properties, including geometric parameters, vibrational frequencies (Infrared and Raman spectroscopy), and nuclear magnetic resonance (NMR) chemical shifts.
Theoretical calculations of bond lengths and bond angles for pyranopyridine derivatives generally show a high degree of correlation with experimental data obtained from X-ray crystallography. Minor discrepancies are often observed, which can be attributed to the fact that theoretical calculations are typically performed on a single molecule in the gaseous phase, whereas experimental data is derived from molecules in a crystal lattice, where intermolecular forces can influence molecular geometry.
Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for a Pyrano[3,2-c]pyridine Derivative (Note: This table is a representative example based on studies of related derivatives, as specific data for the parent compound is not readily available.)
| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) |
| C2-C3 Bond Length (Å) | 1.512 | 1.508 |
| C4a-N5 Bond Length (Å) | 1.385 | 1.381 |
| C8a-O1 Bond Angle (°) | 118.5 | 118.2 |
| C2-C3-C4 Bond Angle (°) | 110.2 | 110.5 |
A strong correlation is consistently found between the calculated vibrational frequencies and the experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. It is a common practice to apply a scaling factor to the calculated frequencies to account for the anharmonicity of the vibrations and the limitations of the theoretical method. Once scaled, the predicted spectra typically show excellent agreement with the experimental spectra, aiding in the assignment of vibrational modes to specific molecular motions.
Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Pyrano[3,2-c]pyridine Moiety (Note: This table is a representative example based on studies of related derivatives, as specific data for the parent compound is not readily available.)
| Vibrational Mode | Experimental (FT-IR) | Theoretical (Scaled DFT) |
| C-H stretch (aromatic) | 3050 | 3055 |
| C-H stretch (aliphatic) | 2920 | 2925 |
| C=N stretch (pyridine) | 1610 | 1605 |
| C-O-C stretch (pyran) | 1240 | 1235 |
The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, has become a powerful tool in the structural elucidation of organic molecules. For pyranopyridine systems, a linear correlation between the experimental and theoretical chemical shifts is generally observed. These calculations can be instrumental in assigning signals in complex spectra and in confirming the proposed structures of newly synthesized derivatives.
Table 3: Correlation of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for a Pyrano[3,2-c]pyridine Derivative (Note: This table is a representative example based on studies of related derivatives, as specific data for the parent compound is not readily available.)
| Carbon Atom | Experimental Shift (ppm) | Theoretical Shift (ppm) |
| C2 | 65.8 | 66.2 |
| C3 | 21.5 | 21.9 |
| C4 | 25.1 | 25.5 |
| C4a | 118.9 | 119.3 |
| C6 | 148.2 | 148.7 |
| C7 | 120.4 | 120.8 |
| C8 | 135.6 | 136.1 |
| C8a | 155.3 | 155.9 |
Derivatization and Functionalization Strategies of the 3,4 Dihydro 2h Pyrano 3,2 C Pyridine Scaffold
Synthetic Transformations for Diverse Substituents
The dual nature of the pyranopyridine core allows for a range of synthetic transformations. The pyridine (B92270) ring is generally susceptible to nucleophilic attack and reactions involving the nitrogen lone pair, while the dihydropyran ring's double bond is a site for electrophilic additions and other transformations.
The pyridine ring within the 3,4-dihydro-2H-pyrano[3,2-c]pyridine scaffold is inherently electron-deficient due to the electronegativity of the nitrogen atom. gcwgandhinagar.comimperial.ac.uk This electronic character significantly hinders classical electrophilic aromatic substitution (SEAr) reactions, which typically require electron-rich aromatic systems. gcwgandhinagar.com Direct electrophilic attack on the pyridine carbons requires harsh conditions and often results in low yields. davuniversity.org To overcome this, the pyridine ring can be activated by conversion to the corresponding pyridine-N-oxide, which alters the electron distribution and directs electrophiles to the C4 and C6 positions (relative to the nitrogen). gcwgandhinagar.com
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (α and γ) to the nitrogen atom. gcwgandhinagar.comimperial.ac.uk The stability of the intermediate anionic species (Meisenheimer complex) is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com For the this compound skeleton, this would correspond to positions C-4 and C-2, although C-2 is part of the fused dihydropyran ring. Therefore, nucleophilic substitution is most favored at the C-4 position, especially if a suitable leaving group is present.
The table below summarizes the general reactivity of the pyridine portion of the scaffold.
| Reaction Type | Reactivity of the Pyridine Ring | Preferred Positions |
| Electrophilic Substitution | Generally unreactive; requires activation (e.g., as N-oxide). gcwgandhinagar.com | C-4, C-6 |
| Nucleophilic Substitution | Reactive, especially with a leaving group. stackexchange.com | C-4, C-2 |
Reactions involving six-membered heterocyclic β-enaminonitriles with electrophilic reagents have also been studied, providing pathways to functionalized pyridine systems. nih.gov
Oxidation and reduction reactions provide effective means to modify the this compound scaffold, targeting either the dihydropyran or the pyridine ring.
Oxidation: The dihydropyran ring can be targeted for oxidation. For instance, the oxidation of related 4H-pyran derivatives has been shown to yield 3,4-dihydro-2(1H)-pyridones. nih.gov This type of transformation, when applied to the pyranopyridine system, could provide access to corresponding lactam derivatives. Microwave-assisted oxidation methods have proven efficient, significantly reducing reaction times and improving yields compared to conventional heating. nih.gov
Reduction: The pyridine moiety can undergo reduction under various conditions. Both chemical and electrochemical methods have been employed for the reduction of pyridine itself, which can lead to dihydropyridine (B1217469), tetrahydropyridine, or piperidine (B6355638) derivatives. umich.edu The choice of reducing agent and reaction conditions determines the extent of reduction. For functional groups attached to the scaffold, selective reductions are also possible. For example, in the synthesis of related pyrano[2,3-c]pyridine derivatives, esters have been successfully reduced to the corresponding primary alcohols using lithium borohydride (B1222165) (LiBH₄) in tetrahydrofuran (B95107) (THF). google.com
The following table presents examples of reduction reactions on related pyranopyridine systems.
| Substrate | Reagent | Product | Yield | Reference |
| Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate | LiBH₄ in THF | (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol | Not specified | google.com |
Products obtained from initial cross-coupling reactions can serve as versatile intermediates for further functionalization. This strategy allows for the stepwise construction of complex molecules with precise control over substituent placement.
For example, pyridine-3,4-diols, which are structurally related to the target scaffold, can be converted into bis(perfluoroalkanesulfonates), such as bistriflates or bisnonaflates. beilstein-journals.org These sulfonate esters are excellent leaving groups in palladium-catalyzed cross-coupling reactions. beilstein-journals.org The resulting bis-coupled products can then be subjected to further synthetic transformations. Similarly, the derivatization of cross-coupling products has been demonstrated in the synthesis of diverse 6-fluoro-3,4-dihydro-2H-pyrans, showcasing a method to introduce further diversity after an initial C-C bond formation. organic-chemistry.org
Organometallic reagents are powerful tools for introducing carbon-based substituents onto the pyranopyridine scaffold. A common strategy for functionalizing the pyridine ring involves its initial conversion to a pyridine N-oxide. The N-oxide can then react with Grignard reagents (R-MgX) to introduce alkyl, aryl, or alkenyl groups, typically at the C-2 position (α to the nitrogen). organic-chemistry.org Subsequent treatment with reagents like acetic anhydride (B1165640) can remove the N-oxide functionality, yielding the 2-substituted pyridine. organic-chemistry.org This two-step process is a valuable method for C-H functionalization at a position that is otherwise difficult to access.
| Reaction Sequence | Substrate | Reagent(s) | Product |
| 1. N-Oxidation | Pyridine derivative | m-CPBA | Pyridine N-oxide derivative |
| 2. Alkylation/Arylation | Pyridine N-oxide derivative | 1. Grignard Reagent (R-MgX) 2. Acetic Anhydride or DMF | 2-Substituted Pyridine derivative |
Alkylation and acylation reactions can be directed to the nitrogen atom of the pyridine ring, the carbon framework, or attached functional groups.
Alkylation: The pyridine nitrogen is nucleophilic and reacts readily with alkyl halides to form quaternary pyridinium (B92312) salts. gcwgandhinagar.com C-alkylation is also possible. For the dihydropyran portion of the molecule, a regioselective alkylation of 3,4-dihydro-2H-pyran has been achieved through a xanthate-mediated free radical process. researchgate.net For the pyridine ring, C3-alkylation of related fused systems like imidazo[1,2-a]pyridines has been accomplished via a three-component aza-Friedel–Crafts reaction, demonstrating a pathway for C-H alkylation. nih.gov
Acylation: Intramolecular acylation reactions have been used to synthesize dihydropyranone derivatives, which are structurally related to the pyranopyridine scaffold. mdpi.com Such strategies could potentially be adapted to introduce acyl groups or to form new ring systems fused to the original core.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C bond formation in modern organic synthesis. iupac.orgrsc.org These reactions allow for the introduction of a wide variety of substituents onto the this compound core. To be susceptible to these reactions, the scaffold must typically bear a halide (Br, I) or a triflate (-OTf) leaving group.
Common palladium-catalyzed reactions applicable to this system include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, typically for introducing aryl or vinyl groups. nih.gov
Heck Coupling: Reaction with alkenes to form substituted alkenes. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. beilstein-journals.orgnih.gov
C-H Arylation: Direct coupling of a C-H bond with an aryl halide, which can be achieved intramolecularly in pyridine derivatives to construct fused ring systems. nih.gov
For example, pyridine-diyl bistriflates have been successfully employed as substrates in Sonogashira reactions. beilstein-journals.org Similarly, the functionalization of a related pyrano[2,3-c]pyrazole system was achieved using Suzuki, Heck, and Sonogashira reactions on a triflate intermediate. nih.gov These examples highlight the broad utility of palladium catalysis for the derivatization of pyran-fused pyridine heterocycles.
The table below summarizes key palladium-catalyzed reactions demonstrated on related heterocyclic systems.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Aryl/Heteroaryl-Alkyne | beilstein-journals.org |
| Suzuki | (Hetero)aryl Boronic Acid | Pd(PPh₃)₄ / K₃PO₄ | Bi(hetero)aryl | nih.gov |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Substituted Alkene | nih.gov |
| Intramolecular C-H Arylation | N-Aryl moiety with C-Br | Pd(OAc)₂ / PPh₃ | Fused Heterocycle | nih.gov |
Synthesis of Fused Polycyclic Heterocyclic Systems
The this compound scaffold serves as a foundational structure for the development of more complex, fused polycyclic heterocyclic systems. These larger systems are often constructed through reactions that build additional rings onto the pre-existing pyranopyridine core or by forming the pyranopyridine ring system as part of a convergent synthesis strategy. These methods provide access to a diverse range of molecular architectures with significant potential in medicinal chemistry.
Pyrano[3,2-c]quinoline Derivatives
The fusion of a quinoline (B57606) ring to the pyranopyridine core results in pyrano[3,2-c]quinoline derivatives, a class of compounds investigated for various biological activities. A prevalent strategy for their synthesis involves multicomponent reactions (MCRs).
One effective approach is the three-component condensation reaction of a 2-hydroxyquinoline-4-one, an isatin (B1672199) derivative, and malononitrile (B47326). researchgate.net This water-mediated synthesis is often catalyzed by a phase transfer catalyst like Tetrabutylammonium bromide (TBAB), leading to the formation of spiro-indoline-pyrano[3,2-c]quinolines. researchgate.net This method is noted for its high product yields and mild reaction conditions. researchgate.net
Another synthetic route involves a two-step process starting with a cycloaddition reaction between 1-naphthylamine (B1663977) and malonic acid to produce a benzo[h]quinoline-2(1H)-one intermediate. nih.gov This intermediate is then subjected to a reaction with various aryl aldehydes and Meldrum's acid to yield the final 1-(aryl)-1H-benzo[h]pyrano[3,2-c]quinoline-3,12(2H,11H)-dione derivatives. nih.gov These compounds have been synthesized and evaluated for their potential as α-glucosidase inhibitors. nih.gov
Additionally, 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives bearing a benzyloxy phenyl moiety have been designed and synthesized as potential butyrylcholinesterase inhibitors for applications in Alzheimer's disease research. umsha.ac.ir
Table 1: Synthesis of Pyrano[3,2-c]quinoline Derivatives
| Starting Materials | Reagents/Catalyst | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-hydroxyquinoline-4-one, isatin derivatives, malononitrile | Tetrabutylammonium bromide (TBAB) | Water, stirring | Spiro-indoline-pyrano[3,2-c]quinolines | Excellent | researchgate.net |
| 1-Naphthylamine, malonic acid; then with aryl aldehydes, Meldrum's acid | Two-step reaction | N/A | 1-(Aryl)-1H-benzo[h]pyrano[3,2-c]quinoline-diones | N/A | nih.gov |
Pyrrolopyridine Derivatives
Pyrrolopyridines, also known as azaindoles, are another important class of fused heterocycles. Their structural similarity to the purine (B94841) ring of ATP makes them valuable scaffolds for designing kinase inhibitors. nih.gov Synthetic strategies often involve the construction of the pyrrole (B145914) ring onto a pyridine precursor or vice versa. ias.ac.in
A two-step process has been developed for the synthesis of polycyclic pyrrolopyridine derivatives. researchgate.net The initial step is a multicomponent reaction involving an aryl glyoxal, a cyclohexane-1,3-dione derivative, and 2-amino-1,4-naphthoquinone in an aqueous acetic acid medium. This reaction rapidly forms a 1,5-diketone intermediate. researchgate.net In the subsequent step, treatment of this diketone with ammonium (B1175870) acetate (B1210297) in refluxing acetic acid leads to the formation of the final polycyclic pyrrolopyridine structure. researchgate.net
The pyrrolopyridine nucleus is a key feature in several biologically active molecules, with many derivatives being investigated as anticancer agents. nih.gov Computational methods, including molecular docking and 3D-quantitative structure-activity relationship (QSAR) models, have been employed to design novel pyrrolopyridine derivatives as specific inhibitors for targets like the JAK1 kinase. nih.gov
Table 2: Synthesis of Polycyclic Pyrrolopyridine Derivatives
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Aryl glyoxal, cyclohexane-1,3-dione derivative, 2-amino-1,4-naphthoquinone | Acetic acid: Water (1:1 v/v), reflux | 1,5-Diketone intermediate | researchgate.net |
Chromenopyridine Derivatives
Chromenopyridines are formed by the fusion of a chromene (benzopyran) ring with a pyridine ring. mdpi.com Various synthetic methodologies have been developed, often categorized by the starting material used to construct the fused system, such as salicylaldehydes, chromones, or coumarins. mdpi.com
One prominent method is a modified Hantzsch pyridine synthesis. This approach can involve a one-pot, three-component reaction between a salicylaldehyde, two molar equivalents of a β-ketoester, and a nitrogen donor to generate the pyridine ring fused to the chromene system. mdpi.com For example, chromeno[3,4-c]pyridine-3-carboxylates can be synthesized from the reaction of salicylaldehydes with two equivalents of ethyl aminocrotonate. mdpi.com
Another strategy involves building the pyridine ring from a chromone (B188151) precursor. In one example, 2-amino-4-oxo-4H-chromene-3-carbaldehyde was reacted with chroman-2,4-dione in refluxing methanol (B129727) with a catalytic amount of pyridine to yield two different chromenopyridine isomers. mdpi.com
Table 3: Selected Syntheses of Chromenopyridine Derivatives
| Starting Materials | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Salicylaldehydes, ethyl aminocrotonate | N/A (Hantzsch synthesis) | Chromeno[3,4-c]pyridine-3-carboxylates | mdpi.com |
| 2-Amino-4-oxo-4H-chromene-3-carbaldehyde, chroman-2,4-dione | Pyridine (catalyst) | Chromenopyridines | mdpi.com |
Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are bicyclic heterocycles formed by the fusion of pyrazole (B372694) and pyridine rings. nih.gov They are commonly synthesized through condensation reactions involving a 5-aminopyrazole precursor, which provides the pyrazole portion of the final structure. nih.govmdpi.com
A widely used method is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov For instance, the reaction between 5-aminopyrazole and 1,1,1-trifluoropentane-2,4-dione proceeds via the more electrophilic carbonyl group (adjacent to the CF₃ group) reacting first, ultimately placing the CF₃ group at the R⁴ position of the resulting pyrazolo[3,4-b]pyridine. nih.gov
Another common route involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. nih.govmdpi.com This reaction is thought to proceed via a Michael addition of the pyrazole to the unsaturated ketone, followed by intramolecular cyclization and dehydration/oxidation to form the aromatic pyridine ring. nih.gov Zirconium tetrachloride (ZrCl₄) has been used as an effective catalyst for the cyclization of 5-amino-1-phenylpyrazole (B52862) with various unsaturated ketones. mdpi.com Furthermore, multicomponent, one-pot reactions of 3-amino-5-methylpyrazole, various benzaldehydes, and malononitrile provide an efficient, solvent-free grinding method to produce 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles in high yields. researchgate.net
Table 4: Common Synthetic Routes to Pyrazolo[3,4-b]pyridines
| Pyrazole Precursor | Co-reactant | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones | ZrCl₄, DMF/EtOH, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |
| 5-Aminopyrazole | 1,3-Dicarbonyl compounds (e.g., β-diketones) | N/A | Substituted 1H-pyrazolo[3,4-b]pyridines | nih.gov |
Thienopyridine Derivatives
Thienopyridines are formed by the fusion of a thiophene (B33073) ring to a pyridine ring. Their synthesis often starts from suitably functionalized pyridine precursors.
One established method involves the reaction of ortho-halogenated pyridine derivatives that contain an adjacent methylene (B1212753) group activated by a nitrile or ester function. abertay.ac.uk These precursors react with carbon disulfide in the presence of a base, followed by alkylation (e.g., with iodomethane), to afford the corresponding thienopyridines. abertay.ac.uk
An alternative strategy utilizes 3-cyanopyridine-2(1H)-thione as the starting material. This compound can react with various reagents that contain a halogen atom adjacent to an active methylene group, leading to the formation of the fused thiophene ring and yielding a range of functionalized thienopyridines. abertay.ac.uk Another variation involves the reaction of a pyridine derivative like 2-amino-3-cyanopyridine (B104079) with phenyl isothiocyanate, which also results in the formation of a thienopyridine scaffold. abertay.ac.uk
Table 5: Synthesis of Thienopyridine Derivatives
| Pyridine Precursor | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Ortho-halogenated pyridines with active methylene group | 1. Carbon disulfide, base2. Iodomethane | Thienopyridines with a methylthio group | abertay.ac.uk |
| 3-Cyanopyridine-2(1H)-thione | Halogenated compounds with an active methylene group | Substituted thieno[2,3-b]pyridines | abertay.ac.uk |
Spirobicyclic Systems Incorporating the Dihydropyranopyridine Core
Spirobicyclic systems are compounds where two rings are connected through a single common atom. The synthesis of spiro systems that incorporate a pyranopyridine-related core often leverages multicomponent reactions to build the complex architecture in a single step.
A notable example is the synthesis of spiro-indoline-pyrano[3,2-c]quinolines. researchgate.net These compounds are constructed via a water-mediated, three-component condensation reaction. The key reactants are a 2-hydroxyquinoline-4-one, an isatin derivative (which provides the indoline (B122111) part of the spiro system), and malononitrile. researchgate.net The reaction is efficiently promoted by the phase transfer catalyst Tetrabutylammonium bromide (TBAB). This protocol is valued for its operational simplicity, use of a reusable reaction medium, and excellent product yields. researchgate.net
Table 6: Synthesis of Spiro-indoline-pyrano[3,2-c]quinolines
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product | Reference |
|---|
Structure-Reactivity Relationships in Derivatization
The derivatization of the this compound scaffold is fundamentally governed by the intricate interplay of electronic and steric effects originating from the constituent rings and any existing substituents. The fusion of the electron-deficient pyridine ring with the more electron-rich dihydropyran ring creates a unique electronic landscape that dictates the regioselectivity of functionalization reactions. Understanding these structure-reactivity relationships is crucial for the rational design and synthesis of novel derivatives with desired chemical and biological properties.
The reactivity of the scaffold can be analyzed by considering the individual and combined characteristics of the pyridine and dihydropyran moieties. The pyridine ring is generally susceptible to nucleophilic attack or reactions at the nitrogen atom, while being deactivated towards electrophilic aromatic substitution. Conversely, the dihydropyran ring, with its ether linkage and saturated carbon atoms, offers different avenues for functionalization, including reactions at the benzylic-like position adjacent to the oxygen and the pyridine ring.
Electronic Effects:
The electronic nature of substituents on the this compound core profoundly influences the reactivity of the entire molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can either activate or deactivate the rings towards certain reactions and direct incoming reagents to specific positions.
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and alkyl groups increase the electron density of the heterocyclic system. When present on the pyridine ring, they can partially alleviate its electron-deficient character, making it slightly more susceptible to electrophilic attack than the unsubstituted pyridine. More significantly, EDGs on the pyran ring can influence its stability and reactivity in cleavage or rearrangement reactions.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) functions decrease the electron density of the scaffold. When attached to the pyridine ring, EWGs further enhance its electrophilicity, making it more prone to nucleophilic aromatic substitution, particularly at positions ortho and para to the group. Such substitutions provide a key strategy for introducing a variety of functional groups. For instance, natural bond order simulations on related piperidone precursors to pyranopyridines have shown that electron-withdrawing groups on adjacent phenyl rings can reduce the electron density on specific atoms, influencing reaction yields and durations. africanjournalofbiomedicalresearch.com
Steric Hindrance:
Steric effects play a significant role in determining the accessibility of different positions on the this compound scaffold to incoming reagents. Bulky substituents can shield nearby reactive sites, forcing reactions to occur at less sterically hindered positions. This principle is a critical consideration in synthetic design, as it can be exploited to achieve regioselective derivatization. Studies on the synthesis of isomeric pyranopyridines have highlighted the role of steric effects from methyl groups on the pyran ring in directing the course of acylation reactions, thereby determining the final product distribution. researchgate.net
Regioselectivity in Functionalization:
The combination of electronic and steric factors leads to predictable patterns of regioselectivity in the derivatization of the this compound scaffold. The following table summarizes key structure-reactivity relationships observed in the synthesis of various derivatives, based on multicomponent reactions which are a common method for their preparation. africanjournalofbiomedicalresearch.com
| Starting Material/Substituents | Reagent/Reaction Type | Position of Functionalization | Predominant Influencing Factor |
| 4-Hydroxy-2-pyridone derivatives | Aromatic aldehydes, Malononitrile (Multicomponent Reaction) | C-4 of the pyran ring, C-3 with a cyano group, C-2 with an amino group. | Electronic character of the pyridone and aldehyde. |
| 3,5-bis(arylidene)-1-alkylpiperidin-4-ones | Cyclic 1,3-diketones (Michael addition/O-cyclization) | Fusion of the pyran ring across the C-3 and C-2 positions of the piperidone. | Reactivity of the activated methylene in the diketone and the electrophilic arylidene carbons. nih.gov |
| Aromatic aldehydes with EWGs | Malononitrile, Ethyl acetoacetate (B1235776) (One-pot condensation) | C-4 of the pyran ring with the aromatic group. | Enhanced electrophilicity of the aldehyde's carbonyl carbon. nih.gov |
| NH-containing pyridones | Aromatic aldehydes, Pyrazolone | Lower reactivity due to enol-keto tautomerism which increases aromaticity. | Electronic (aromatic stabilization). nih.gov |
This table is generated based on analogous reactions and principles in heterocyclic chemistry, as direct, comprehensive studies on the structure-reactivity of this specific scaffold are limited.
Advanced Applications in Chemical Sciences and Materials Science
Role as Versatile Building Blocks in Complex Organic Synthesis
The 3,4-Dihydro-2H-pyrano[3,2-c]pyridine framework is a key constituent of a class of compounds known as 3,4-dihydro-2(1H)-pyridones (3,4-DHPo), which are highly valued as synthetic precursors. mdpi.comresearchgate.net These structures are recognized for their utility as versatile intermediaries in the construction of more complex, biologically active molecules. mdpi.com Their importance lies in their ability to serve as a starting point for synthesizing a variety of other relevant structures. nih.gov
The synthesis of these building blocks can be achieved through various methods, including multicomponent reactions (MCRs), which offer an efficient pathway to structurally diverse dihydropyridones. mdpi.com For example, a one-pot, four-component synthesis involving Meldrum's acid, methyl acetoacetate (B1235776), benzaldehyde (B42025) derivatives, and ammonium (B1175870) acetate (B1210297) has been reported to produce 3,4-DHPo derivatives in high yields (78–93%). mdpi.com The adaptability of the pyranopyridine core allows for the creation of diverse molecular libraries, facilitating the discovery of new compounds with significant biological or material properties. mdpi.comnih.gov From these foundational structures, more intricate molecules such as 1,5-benzodiazepines fused to a dihydropyridine (B1217469) moiety have been prepared. mdpi.com
Applications in Materials Science
Derivatives of the pyranopyridine scaffold have shown significant promise in the field of materials science, where their unique electronic and optical properties are harnessed for the development of novel functional materials. nih.gov
The structural versatility of the pyranopyridine ring system allows for modifications that can fine-tune the electronic and physical properties of the resulting materials. africanjournalofbiomedicalresearch.com This adaptability is crucial for creating novel materials with specific, tailored functions for use in optoelectronics. researchgate.net Research into pyrano[3,2-c]quinoline derivatives, which share a similar fused heterocyclic core, has demonstrated their potential as organic semiconductors. nih.gov The presence of both nitrogen and oxygen heteroatoms within the molecular framework is a key factor contributing to their interesting electronic and optical characteristics, making them suitable for applications in solar cells and other electronic devices. nih.gov
Nonlinear optical (NLO) materials are essential for various applications in photonics and optoelectronics, including frequency conversion and optical switching. Certain derivatives of the pyranopyridine family, particularly pyranoquinolines, have emerged as favorable structures for NLO devices. nanobioletters.com Theoretical studies, such as those on 3,4-dichloro-6-ethyl-6H-pyrano[3,2-c]quinoline-2,5-dione (DCPQ), have been conducted using Density Functional Theory (DFT) to evaluate their NLO properties. nanobioletters.com These studies have shown that significant intramolecular charge transfer, influenced by the arrangement of electron-donating and accepting groups on the heterocyclic core, can lead to a remarkable NLO response. nanobioletters.com For instance, the calculated first hyperpolarizability (a measure of NLO activity) of DCPQ was found to be approximately 12 times that of urea, a standard NLO material, highlighting its potential as a prime candidate for future NLO applications. nanobioletters.com
Table 1: NLO Properties of a Pyranoquinoline Derivative
| Compound | Calculation Method | Total Dipole Moment (TDM) | First Hyperpolarizability (β) | NLO Potential (vs. Urea) |
|---|---|---|---|---|
| DCPQ | DFT_B3PW91_SDD | 7.64 D | 4.29 x 10⁻³⁰ esu | ~12x |
Data sourced from a theoretical study on 3,4-dichloro-6-ethyl-6H-pyrano[3,2-c]quinoline-2,5-dione (DCPQ). nanobioletters.com
The unique electronic structure of pyranopyridine derivatives also makes them attractive for use in photovoltaic and photodetection technologies. nih.govresearchgate.net Research on compounds such as 3-(5-amino-1,3,4-thiadiazol-2-yl)-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (ATEHPQ) has demonstrated their potential. nih.gov Thin films of ATEHPQ, when integrated into a device with n-Si, showed significant improvements in photovoltaic performance under illumination. nih.gov
The study revealed that with increased illumination intensity (up to 100 mW/cm²), key solar cell parameters were enhanced. nih.gov These results underscore the excellent photovoltaic and photodetection capabilities of these materials, suggesting their potential in the development of more efficient organic solar cells. nih.gov
Table 2: Photovoltaic Performance of ATEHPQ/n-Si Device
| Parameter | Dark | 20 mW/cm² | 40 mW/cm² | 60 mW/cm² | 80 mW/cm² | 100 mW/cm² |
|---|---|---|---|---|---|---|
| Open-Circuit Voltage (Voc) | 0.13 V | 0.31 V | 0.38 V | 0.43 V | 0.48 V | 0.521 V |
| Short-Circuit Current (Isc) | 0.253 mA | 0.81 mA | 1.32 mA | 1.84 mA | 2.41 mA | 2.94 mA |
| Fill Factor (FF) | 0.238 | 0.26 | 0.28 | 0.29 | 0.31 | 0.33 |
| Efficiency (η) | 0.71% | 1.91% | 2.53% | 3.12% | 3.82% | 4.64% |
Performance data for a solar cell device incorporating a this compound derivative (ATEHPQ). nih.gov
Ligand Design for Catalysis and Coordination Chemistry
The nitrogen atom in the pyridine (B92270) ring of the this compound scaffold provides an effective coordination site for metal ions. This characteristic allows these molecules and their derivatives to be employed as ligands in the design of catalysts and novel coordination complexes. nih.gov The electronic properties of the ligand can be modulated by substituents on the heterocyclic frame, which in turn influences the catalytic activity and stability of the resulting metal complex. nih.gov
Pyridine-based ligands are widely used in coordination chemistry to synthesize metal complexes with diverse geometries and applications. nih.gov For instance, various 4-substituted pyridine ligands have been used to generate an array of square-planar coordination compounds with Palladium(II) cations. nih.gov These complexes have demonstrated utility as efficient catalysts in reactions such as the carbonylation and reduction of nitro compounds. nih.gov The synthesis typically involves the reaction of a pyridine derivative with a metal salt, such as PdCl₂, leading to the formation of mononuclear Pd(II) compounds. nih.gov The specific reaction conditions can be controlled to produce di- or tetra-substituted complexes with varying charges and compositions, demonstrating the versatility of pyridine-based ligands in creating tailored catalytic systems. nih.gov
Mechanistic Aspects of Biological Interactions in Vitro Studies
Investigation of Ligand-Target Interactions at the Molecular Level
The biological activity of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine derivatives is intrinsically linked to their ability to bind to and modulate the function of biological macromolecules. Molecular modeling and experimental studies have provided insights into the nature of these interactions.
Formation of Hydrogen Bonds and Hydrophobic Interactions with Biological Macromolecules
Molecular docking studies have been instrumental in elucidating the binding modes of various pyranopyridine derivatives with their protein targets. These computational analyses consistently highlight the crucial role of non-covalent interactions in ligand recognition and binding affinity. The pyridine (B92270) nitrogen and the oxygen atom within the pyran ring frequently act as hydrogen bond acceptors, forming key interactions with amino acid residues in the active or allosteric sites of enzymes and receptors.
Furthermore, the aromatic and aliphatic portions of the this compound scaffold contribute to hydrophobic interactions, which are essential for the stability of the ligand-protein complex. The specific nature and geometry of these interactions are highly dependent on the substitution pattern of the pyranopyridine core and the topology of the target's binding pocket. For instance, in the context of kinase inhibition, derivatives of the related pyrrolopyridine scaffold are noted for their ability of the core structure to facilitate π-π stacking interactions and provide multiple sites for hydrogen bonding. nih.gov
| Derivative Class | Biological Target | Key Interacting Residues (Predicted) | Types of Interactions |
|---|---|---|---|
| Pyrano[3,2-c]pyridones | Kinases | Cysteine, Aspartate, Leucine | Hydrogen bonding, Hydrophobic interactions |
| Pyrano[3,2-c]quinolines | α-glucosidase | Not specified | Non-competitive inhibition suggests allosteric site binding |
Covalent Bond Formation with Nucleophilic Sites on Proteins
The formation of covalent bonds between a ligand and its target protein can lead to irreversible inhibition and a prolonged duration of action. While this is a known mechanism for some heterocyclic compounds, direct evidence for this compound derivatives forming covalent bonds with nucleophilic amino acid residues, such as cysteine, is limited in the current scientific literature.
However, a study on a related furanopyridine derivative, L-754,394, demonstrated that it undergoes metabolic activation to form electrophilic intermediates that can covalently bind to cellular proteins. researchgate.net This suggests that, under specific metabolic conditions, the pyranopyridine scaffold could potentially be functionalized to act as a covalent inhibitor. Further research is required to explore this possibility and to design derivatives with appropriate electrophilic "warheads" that can selectively target nucleophilic sites on proteins of interest.
Mechanistic Studies of Enzyme Activity Modulation
Derivatives of the pyranopyridine scaffold have been identified as inhibitors of various enzymes, playing a role in their therapeutic potential. The mechanism of this inhibition can vary, ranging from competitive to non-competitive and uncompetitive modes of action.
For example, certain pyrazolo[3,4-b]pyridine derivatives have been shown to be potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in cancer therapy. nih.gov In a different context, pyrano[3,2-c]quinoline derivatives have been identified as non-competitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This non-competitive inhibition suggests that the compounds bind to an allosteric site on the enzyme, rather than the active site, to modulate its activity.
| Derivative Class | Enzyme Target | Mechanism of Inhibition | Therapeutic Area |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | Anaplastic Lymphoma Kinase (ALK) | Competitive (inferred) | Oncology |
| Pyrano[3,2-c]quinolines | α-glucosidase | Non-competitive | Diabetes |
| Pyridopyrimidines | Adenosine Kinase (AK) | Not specified | Pain and Inflammation |
Analysis of Cellular Pathway Modulation
Beyond direct interactions with specific proteins, this compound derivatives can exert their biological effects by modulating complex cellular signaling pathways. In vitro cell-based assays have been crucial in identifying the pathways that are influenced by these compounds.
Investigation of Influence on Oxidative Stress Pathways
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in a multitude of diseases. Some heterocyclic compounds are known to modulate the cellular response to oxidative stress. A key pathway in this response is the Keap1-Nrf2 signaling system. The transcription factor Nrf2 is a master regulator of antioxidant gene expression.
Studies on pyridine derivatives have shown that they can activate the Nrf2 signaling pathway. nih.gov This activation leads to the upregulation of a battery of cytoprotective genes, thereby enhancing the cell's capacity to counteract oxidative damage. While direct studies on this compound's effect on this pathway are not extensively reported, the presence of the pyridine moiety suggests a potential mechanism for modulating oxidative stress that warrants further investigation.
Studies on the Regulation of Apoptosis-related Pathways
Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have demonstrated that derivatives of pyrano[3,2-c]pyridine can induce apoptosis in cancer cell lines.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. nih.gov This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's susceptibility to apoptotic stimuli. It has been shown that some heterocyclic compounds can disrupt the balance between pro- and anti-apoptotic Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases. nih.gov Caspases are a family of proteases that execute the final stages of apoptosis by cleaving a multitude of cellular substrates. The activation of effector caspases, such as caspase-3, is a key event in the apoptotic cascade.
| Compound Class | Cell Line | Observed Effect | Key Molecular Events |
|---|---|---|---|
| Pyranopyridines | Cancer cells | Induction of apoptosis | Disruption of Bcl-2/Bax balance, Caspase activation |
Computational Approaches to Biological Interactions: Molecular Docking and Dynamics
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for elucidating the mechanistic aspects of how derivatives of this compound interact with biological targets at a molecular level. These in silico techniques provide critical insights into the binding modes, affinities, and the dynamic behavior of ligand-receptor complexes, which are often correlated with experimentally observed in vitro activities.
Prediction of Binding Modes and Affinities with Biological Receptors
Molecular docking studies are frequently employed to predict the preferred orientation and conformation of a ligand when it binds to a receptor's active site. This method calculates a scoring function to estimate the binding affinity, which helps in prioritizing compounds for synthesis and biological testing.
For instance, derivatives of the pyrano[3,2-c]pyridine scaffold have been investigated as potential anticancer agents by targeting key protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ekb.egnih.gov In one study, a promising pyrano[3,2-c]pyridine derivative, compound 5 (as named in the study), was docked into the ATP-binding sites of EGFR (PDB code: 1M17) and VEGFR-2 (PDB code: 4ASD). ekb.eg The docking protocol was validated by re-docking the native co-crystallized ligands, erlotinib (B232) and sorafenib, which resulted in low root-mean-square deviation (RMSD) values of 0.95 and 0.89 Å, respectively, confirming the reliability of the docking method. ekb.eg
Similarly, another series of novel pyrano[3,2-c]pyridine derivatives was evaluated against EGFR and VEGFR-2. nih.gov The computational analysis for derivative 8a (as named in the study) revealed significant interactions within the kinase domains, predicting its potential as an inhibitor. nih.gov
In the context of antifungal research, 4H-pyrano[3,2-c]pyridine analogues have been designed as potential inhibitors of sterol 14α-demethylase (CYP51), a crucial enzyme in fungal cell membrane biosynthesis. nih.gov Molecular dynamics simulations for the most active compound, 7a , indicated a binding free energy of -35.4 kcal/mol with CYP51, which was more favorable than the -27.6 kcal/mol calculated for the commercial fungicide epoxiconazole (B1671545). nih.gov This suggests a stronger and more stable interaction for the pyranopyridine derivative.
Furthermore, pyridine-based derivatives have been explored as agonists for Protein Kinase C (PKC), an enzyme family implicated in various diseases. nih.gov A five-step drug design process was employed, which included docking a selection of pyridine derivatives (PRDs) into the PKCδ C1B domain (PDB ID: 1PTR) to assess their binding poses and interactions with the protein. nih.gov This initial screening helped identify candidates with the desired orientation within the binding pocket. nih.gov
The table below summarizes the findings from various molecular docking studies on pyrano[3,2-c]pyridine derivatives.
| Compound Series | Biological Target | PDB Code | Key Findings | Reference |
|---|---|---|---|---|
| Pyrano[3,2-c]pyridine derivative 5 | EGFR, VEGFR-2 | 1M17, 4ASD | Docking pose validated against co-crystallized ligands (erlotinib, sorafenib). | ekb.eg |
| Pyrano[3,2-c]pyridine derivative 8a | EGFR, VEGFR-2 | Not Specified | Showed encouraging inhibitory characteristics in computational studies. | nih.gov |
| 4H-Pyrano[3,2-c]pyridine analogue 7a | CYP51 | Not Specified | Calculated binding free energy of -35.4 kcal/mol, indicating strong affinity. | nih.gov |
| Pyridine Derivatives (PRDs) | PKCδ C1B | 1PTR | Docking used to assess correct poses and ligand-protein interactions. | nih.gov |
Correlation of Computational Findings with Observed In Vitro Activities
A crucial aspect of computational studies is the validation of their predictions against experimental data. A strong correlation between in silico predictions and in vitro activity enhances confidence in the computational models and provides a clearer understanding of the structure-activity relationships (SAR).
In the study targeting EGFR and VEGFR-2, the pyrano[3,2-c]pyridine derivative 5 not only showed favorable docking scores but also exhibited the best cytotoxic activity against three cancer cell lines: colon carcinoma (HCT-116), hepatic carcinoma (HepG-2), and breast carcinoma (MCF-7). ekb.eg Its IC₅₀ values were 5.2 µM, 3.4 µM, and 1.4 µM, respectively, which were comparable to the standard drug doxorubicin. ekb.eg This suggests that the predicted binding mode and affinity from the docking study translate to potent biological activity.
Similarly, the investigation of pyrano[3,2-c]pyridine derivatives 8a and 8b as anticancer agents found a strong correlation between their predicted inhibitory potential and their measured in vitro activity. nih.gov Compounds 8a and 8b demonstrated high anticancer activity, with derivative 8a showing encouraging inhibitory effects against both EGFR and VEGFR-2, with IC₅₀ values of 1.21 µM and 2.65 μM, respectively. nih.gov
The research on CYP51 inhibitors also demonstrated a clear link between computational and experimental results. nih.govresearchgate.net The 4H-pyrano[3,2-c]pyridine analogues 7a , 7b , and 7f , which were predicted to have strong binding affinities to CYP51, also displayed potent in vitro activity. nih.gov Their half-maximal effective concentration (EC₅₀) values against the fungus B. cinerea were 0.326, 0.530, and 0.610 µg/mL, respectively, outperforming the commercial agent epoxiconazole (EC₅₀ = 0.670 µg/mL). nih.gov Furthermore, their IC₅₀ values for CYP51 inhibition were 0.377, 0.611, and 0.748 µg/mL, respectively, which also surpassed that of epoxiconazole (IC₅₀ = 0.802 µg/mL). nih.gov The strong binding energy calculated for compound 7a (-35.4 kcal/mol) aligns with it having the lowest IC₅₀ value, reinforcing the predictive power of the molecular dynamics simulation. nih.gov
The development of PKC agonists also integrated computational predictions with biological evaluation. nih.gov Molecular dynamics simulations were used to investigate the orientation and positioning of the designed pyridine derivatives in a lipid bilayer, an environment crucial for PKC activation. The simulations showed that the new compounds exhibited the desired behavior, similar to known activators. nih.gov This computational insight was followed by in vitro assays that measured the binding affinity of the derivatives to PKCα, confirming that the computationally screened compounds were indeed effective binders. nih.gov
The table below presents a correlation between computational predictions and the corresponding in vitro biological activities for selected pyrano[3,2-c]pyridine derivatives.
| Compound/Series | Biological Target | Computational Finding | In Vitro Activity | Reference |
|---|---|---|---|---|
| Pyrano[3,2-c]pyridine derivative 5 | EGFR, VEGFR-2 | Favorable docking scores and binding mode. | Potent cytotoxicity (IC₅₀ = 1.4 - 5.2 µM) against HCT-116, HepG-2, and MCF-7 cell lines. | ekb.eg |
| Pyrano[3,2-c]pyridine derivative 8a | EGFR, VEGFR-2 | Predicted inhibitory potential from docking. | Enzyme inhibition with IC₅₀ values of 1.21 µM (EGFR) and 2.65 µM (VEGFR-2). | nih.gov |
| 4H-Pyrano[3,2-c]pyridine analogue 7a | CYP51 | High binding free energy (-35.4 kcal/mol). | Potent antifungal activity (EC₅₀ = 0.326 µg/mL) and enzyme inhibition (IC₅₀ = 0.377 µg/mL). | nih.gov |
| Pyridine Derivatives (PRDs) | PKCα | MD simulations predicted desired orientation and positioning in lipid bilayer. | Confirmed binding affinity to purified PKCα in radioligand binding assays. | nih.gov |
Conclusion and Future Directions in 3,4 Dihydro 2h Pyrano 3,2 C Pyridine Research
Summary of Key Research Advancements and Contributions
Research into the 3,4-Dihydro-2H-pyrano[3,2-c]pyridine scaffold and its derivatives has made significant strides, primarily driven by their structural complexity and diverse pharmacological potential. africanjournalofbiomedicalresearch.com A major advancement has been the development of efficient synthetic strategies, particularly through multicomponent reactions (MCRs). These one-pot syntheses offer atom and step economy, allowing for the construction of complex, poly-substituted pyrano[3,2-c]pyridine derivatives from simple starting materials. africanjournalofbiomedicalresearch.commdpi.com For instance, four-component reactions have been successfully employed to create polysubstituted pyrano[3,2-c]pyridones in aqueous media, highlighting the move towards more environmentally benign processes. africanjournalofbiomedicalresearch.com
The adoption of green chemistry principles represents another key contribution. Methodologies utilizing water as a solvent, employing recyclable solid acid catalysts, or using energy-efficient techniques like microwave-assisted synthesis have been reported. africanjournalofbiomedicalresearch.comnih.gov Microwave irradiation, in particular, has been shown to accelerate reaction rates, shorten reaction times, and improve yields compared to conventional heating methods. africanjournalofbiomedicalresearch.com These advancements not only make the synthesis of these compounds more sustainable but also more viable for broader applications.
Furthermore, the derivatization of the pyrano[3,2-c]pyridine core has led to the creation of novel compounds with promising biological activities. Research has demonstrated the synthesis of derivatives with potential anticancer properties, and computational docking studies have begun to elucidate their binding mechanisms with key biological targets like EGFR and VEGFR-2 tyrosine kinase receptors. ekb.eg
| Synthetic Strategy | Key Features | Catalyst/Conditions | Typical Yields | Reference(s) |
| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, structural diversity. | Solid acid catalysts, Sodium acetate (B1210297) in ethanol. | Good to excellent (up to 99%). | africanjournalofbiomedicalresearch.com |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, uniform heating. | Often used with MCRs (e.g., with 4-hydroxycoumarin). | High. | africanjournalofbiomedicalresearch.com |
| Green Chemistry Approaches | Use of water as solvent, recyclable catalysts. | SiO2-Pr-SO3H, Ammonium (B1175870) carbonate in water. | Very high (90-96% in water). | nih.gov |
This table is interactive and can be sorted by column.
Identification of Remaining Knowledge Gaps and Challenges
Despite the progress, significant knowledge gaps and challenges remain in the field. The structural complexity of pyrano[3,2-c]pyridine derivatives continues to pose synthetic hurdles, and the development of methodologies that are both efficient and highly selective is an ongoing challenge. africanjournalofbiomedicalresearch.com One of the most critical challenges is controlling the stereochemistry of the molecule. Many synthetic routes produce racemic mixtures, but the biological activity of enantiomers can differ significantly. mdpi.com Developing practical and scalable asymmetric syntheses to access enantiomerically pure compounds remains a major unmet need.
While the biological activities of some derivatives have been explored, particularly as anticancer agents, a comprehensive understanding of the structure-activity relationship (SAR) is still lacking. ekb.egontosight.ai The full spectrum of their pharmacological potential is far from realized, with many possible biological targets yet to be investigated.
Furthermore, the application of this compound and its derivatives outside of medicinal chemistry is virtually unexplored. Their unique electronic and structural properties suggest potential utility in other fields, but this remains a significant knowledge gap. The long-term stability and metabolic pathways of these compounds are also areas that require more in-depth investigation to support any potential therapeutic development.
Emerging Research Avenues and Prospects for the Compound
The existing challenges and knowledge gaps pave the way for several exciting future research directions that could unlock the full potential of the this compound scaffold.
Future synthetic research will likely focus on developing novel catalytic systems to overcome current limitations. The exploration of organocatalysis, which has been successful in the synthesis of related dihydropyranones, could provide a powerful tool for achieving high enantioselectivity. mdpi.com The use of hybrid metal-organic catalysts or biocatalysis could also lead to new, highly efficient and stereoselective synthetic routes. Furthermore, the application of flow chemistry could enable safer, more scalable, and automated synthesis of these compounds, moving beyond traditional batch processing.
The pyrano[3,2-c]pyridine core offers multiple sites for functionalization, many of which remain underexplored. Future work could focus on late-stage functionalization and C-H activation techniques to modify the core structure, allowing for the rapid generation of diverse compound libraries for screening. Creating more complex fused heterocyclic systems by building upon the existing scaffold is another promising avenue. For example, the synthesis of tricyclic or tetracyclic systems, as seen with related pyrano[3,4-c]pyridine isomers, could lead to compounds with entirely new biological or material properties. nih.gov
While initial docking studies have provided valuable snapshots of potential binding modes, more sophisticated computational methods are needed. ekb.eg Future research should leverage molecular dynamics (MD) simulations to understand the dynamic behavior of these compounds within biological receptor sites. Quantum mechanics/molecular mechanics (QM/MM) calculations could offer a more precise understanding of reaction mechanisms and transition states, aiding in the design of more efficient syntheses. Computational studies on the thermal and photochemical stability of the scaffold, similar to work done on related dihydropyrans, could also guide the development of new applications. mdpi.com
A significant opportunity lies in exploring applications beyond pharmacology. The fused π-system of the pyrano[3,2-c]pyridine core suggests potential use in materials science. Research into their photophysical properties could lead to applications as organic dyes or components in organic light-emitting diodes (OLEDs). africanjournalofbiomedicalresearch.com The nitrogen and oxygen atoms within the heterocyclic structure could act as coordination sites, making these compounds interesting candidates as ligands in organometallic catalysis. Furthermore, the chiral variants of the scaffold could be investigated for their potential as novel organocatalysts in asymmetric reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3,4-Dihydro-2H-pyrano[3,2-c]pyridine derivatives?
- Methodology : The compound can be synthesized via multi-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones. For example, a four-component protocol enables selective formation of pyrano derivatives by adjusting reaction conditions (e.g., solvent, catalyst, and temperature). Acid-catalyzed tandem reactions or Sc(OTf)-mediated cyclization are also effective for functionalized pyrano[3,2-c]quinoline synthesis .
Q. How should researchers safely handle this compound derivatives in the lab?
- Safety Guidelines :
- Storage : Keep in tightly closed containers away from heat/sparks (P233, P240) .
- Exposure Control : Use PPE (gloves, goggles) to avoid inhalation, skin contact, or ingestion (H225, H301-H313) .
- Spills/Disposal : Neutralize with inert adsorbents and dispose via hazardous waste protocols .
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
- Techniques :
- Spectroscopy : H/C NMR for structural elucidation; IR for functional group analysis .
- Chromatography : HPLC for purity assessment (>98% purity criteria) .
- Mass Spectrometry : HRMS for molecular weight confirmation .
Advanced Research Questions
Q. How do structural modifications (e.g., O→NH substitution) enhance acetylcholinesterase (AChE) inhibition?
- SAR Insights : Replacing the oxygen atom at position 1 of the pyrano[3,2-c]quinoline system with an NH group increases basicity, enabling cation-π interactions with AChE’s peripheral anionic site (PAS) residues (e.g., Trp286, Tyr72). This bioisosteric replacement improved inhibitory activity from micromolar to nanomolar ranges (e.g., compound 4 , IC = 65 nM) .
Q. What computational strategies are used to predict binding modes of pyrano[3,2-c]pyridine derivatives in multi-target drug design?
- Methods :
- Molecular Dynamics (MD) : Simulate interactions between the tricyclic moiety and AChE’s PAS (e.g., π-π stacking with Trp286, hydrogen bonding with Tyr72) .
- Docking Studies : Optimize linker length (e.g., 3-methylene chains) to connect PAS-binding moieties with catalytic anionic site (CAS) inhibitors like 6-chlorotacrine .
Q. How can multi-component reactions (MCRs) be optimized for diverse pyrano[3,2-c]pyridine libraries?
- Optimization Parameters :
- Catalyst Selection : Scandium triflate (Sc(OTf)) improves cyclization efficiency .
- Solvent/Time : Dioxane at 105°C for 12–24 hours enhances yield .
- Substrate Scope : Vary aldehydes and amines to introduce substituents (e.g., 4-chlorophenyl, furyl) for bioactivity screening .
Q. What strategies address contradictions in bioactivity data for pyrano[3,2-c]pyridine analogs?
- Approach :
- Dose-Response Validation : Re-evaluate IC values across multiple assays (e.g., Ellman’s method for AChE) .
- Metabolic Stability : Assess cytochrome P450 interactions to rule out false negatives .
- Aggregation Studies : Test self-/Aβ-induced aggregation to distinguish direct vs. indirect mechanisms .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
